Trequinsin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4/h9-13H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMSJVMUSBZUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78416-81-6 (hydrochloride) | |
| Record name | Trequinsin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048458, DTXSID50861007 | |
| Record name | Trequinsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79855-88-2 | |
| Record name | Trequinsin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79855-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trequinsin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079855882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trequinsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREQUINSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739I2958C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trequinsin: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trequinsin is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its significant antihypertensive and vasodilatory properties.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Phosphodiesterase 3 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the cGMP-inhibited phosphodiesterase, PDE3.[1] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular signaling pathways. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in vasodilation and the inhibition of platelet aggregation.[3]
Signaling Pathway for Vasodilation
The vasodilatory effect of this compound is a direct consequence of elevated cAMP levels in vascular smooth muscle cells. The signaling cascade is as follows:
-
Inhibition of PDE3: this compound binds to and inhibits the catalytic activity of PDE3.
-
cAMP Accumulation: The inhibition of PDE3 leads to an increase in the intracellular concentration of cAMP.
-
PKA Activation: Elevated cAMP levels activate PKA.
-
Phosphorylation of Downstream Targets: PKA phosphorylates several key proteins involved in smooth muscle contraction, including myosin light chain kinase (MLCK) and various ion channels.
-
Smooth Muscle Relaxation: The phosphorylation of MLCK reduces its affinity for the calcium-calmodulin complex, leading to a decrease in the phosphorylation of the myosin light chain and subsequent smooth muscle relaxation and vasodilation.[4][5]
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro assays.
| Target | Assay | IC50 Value | Reference |
| Phosphodiesterase 3 (PDE3) | cAMP phosphodiesterase activity from human platelets | 250 pM | [1][2] |
| Platelet Aggregation | Arachidonic acid-induced aggregation of human platelets | 50 pM | [1][2] |
Experimental Protocols
Phosphodiesterase Inhibition Assay
A standard two-step radioassay is typically used to determine the inhibitory activity of compounds against PDE isozymes.
Workflow Diagram:
Detailed Methodology (Inferred from standard protocols):
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 40 mM Tris-HCl, pH 8.0), MgCl2, a specific PDE isozyme, and [3H]-cAMP as the substrate.
-
Incubation: Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate at 30°C for a defined period.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Conversion to Adenosine: Add snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase to the reaction mixture and incubate to convert the [3H]-5'-AMP product to [3H]-adenosine.
-
Separation: Separate the charged [3H]-cAMP from the uncharged [3H]-adenosine using anion-exchange chromatography (e.g., Dowex resin).
-
Quantification: Elute the [3H]-adenosine and quantify the radioactivity using liquid scintillation counting. The amount of [3H]-adenosine is proportional to the PDE activity.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Whole-Cell Patch Clamp Electrophysiology (in Sperm)
This technique is used to measure the ion channel activity in sperm cells in response to this compound.
Workflow Diagram:
Detailed Methodology (Inferred from standard protocols):
-
Cell Preparation: Isolate and prepare a suspension of motile human sperm.
-
Solutions:
-
Bath Solution (extracellular): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) at pH 7.4.
-
Pipette Solution (intracellular): Contains a different ionic composition to mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl2, HEPES, EGTA, ATP) at pH 7.2.
-
-
Patch Pipette: Fabricate a glass micropipette with a tip resistance of 5-10 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a single sperm cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Recording: Use a patch-clamp amplifier to apply voltage protocols (e.g., voltage ramps or steps) and record the resulting transmembrane currents.
-
Drug Application: After recording a stable baseline, perfuse the bath with a solution containing this compound.
-
Data Acquisition and Analysis: Record the changes in ion currents in the presence of this compound. Analyze the data to determine the effect of the compound on specific ion channels (e.g., CatSper and potassium channels).
Intracellular Calcium Measurement (in Sperm)
Fluorometric assays are used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Workflow Diagram:
Detailed Methodology (Inferred from standard protocols):
-
Cell Preparation: Prepare a suspension of human sperm in a suitable buffer.
-
Dye Loading: Incubate the sperm with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of a non-ionic surfactant (e.g., Pluronic F-127) to aid in dye solubilization.
-
Washing: Wash the cells to remove the extracellular dye.
-
Measurement: Place the loaded cells in a fluorometric plate reader or on a microscope equipped for fluorescence imaging.
-
Baseline Reading: Record the baseline fluorescence for a short period.
-
Compound Addition: Add this compound to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence and relate it to the change in [Ca2+]i. Dose-response curves can be generated to determine the EC50 of this compound for calcium mobilization.
Additional Pharmacological Effects: Sperm Motility
Recent research has highlighted a novel pharmacological profile of this compound in human sperm. In addition to its known PDE inhibitory activity, this compound has been shown to:
-
Increase intracellular cGMP: This is consistent with its PDE inhibitory action.
-
Increase intracellular Ca2+: This is mediated, at least in part, by the activation of the sperm-specific cation channel, CatSper.
-
Partially inhibit potassium channel activity: This can lead to membrane depolarization, which may also contribute to CatSper activation.
These combined actions lead to an increase in sperm hyperactivation and motility, suggesting a potential therapeutic application in male infertility.
Conclusion
This compound is a powerful pharmacological tool and a potential therapeutic agent due to its highly potent and selective inhibition of PDE3. Its primary mechanism of action, leading to increased intracellular cAMP, results in significant vasodilation and anti-platelet effects. Furthermore, its complex interactions with ion channels and cyclic nucleotide signaling in sperm open up new avenues for its potential application. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other PDE3 inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. HL 725, an extremely potent inhibitor of platelet phosphodiesterase and induced platelet aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of myosin light chain kinase from vascular smooth muscle by cAMP- and cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Trequinsin as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trequinsin, also known as HL 725, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, this compound elevates intracellular levels of these second messengers, leading to a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of sperm motility. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative biological activities, detailed experimental protocols for its study, and a summary of its known structure-activity relationships.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. The PDE3 family, in particular, is characterized by its inhibition by cGMP and its significant role in cardiovascular and reproductive functions. This compound has emerged as a valuable research tool for investigating PDE3-mediated pathways and as a potential lead compound for therapeutic development. This document serves as a comprehensive resource for professionals engaged in the study and development of PDE inhibitors.
Physicochemical Properties of this compound Hydrochloride
This compound is typically used in its hydrochloride salt form for research purposes. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | This compound hydrochloride, HL 725 | [1] |
| Molecular Formula | C₂₄H₂₇N₃O₃ · HCl | |
| Molecular Weight | 441.95 g/mol | |
| CAS Number | 78416-81-6 | |
| Appearance | Pale yellow solid | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Purity | ≥97% | |
| Storage | Desiccate at room temperature |
Mechanism of Action
This compound exerts its biological effects primarily through the potent and selective inhibition of PDE3. This inhibition leads to the accumulation of intracellular cAMP and cGMP, which in turn activate their respective downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG).
Figure 1: this compound's mechanism of action via PDE3 inhibition.
Quantitative Biological Activity
This compound is characterized by its high potency, with inhibitory concentrations in the picomolar to nanomolar range for its primary target and biological effects.
| Target/Effect | IC₅₀/EC₅₀ Value | Species/System | Reference |
| PDE3 Inhibition | 250 pM | Human Platelets | [2] |
| Platelet Aggregation Inhibition (Arachidonic Acid-induced) | 50 pM | Human Platelets | [2] |
| cAMP Phosphodiesterase Inhibition | 0.25 nM | Human Platelets | [1] |
| Intracellular Ca²⁺ Increase in Sperm | 6.4 µM | Human Sperm | [3] |
Experimental Protocols
The following are representative protocols for assessing the activity of this compound. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
PDE3 Inhibition Assay (Radioenzymatic)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE3.
Figure 2: Workflow for a radioenzymatic PDE inhibition assay.
Principle: The assay measures the conversion of radiolabeled [³H]-cAMP to [³H]-AMP by the PDE3 enzyme. The inhibitory effect of this compound is quantified by the reduction in [³H]-AMP formation.
Materials:
-
Purified or recombinant PDE3 enzyme
-
[³H]-cAMP (Tritiated cAMP)
-
This compound hydrochloride
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (for converting [³H]-AMP to [³H]-adenosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, PDE3 enzyme, and the this compound dilutions. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding [³H]-cAMP to each well.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by boiling the plate for 1-2 minutes.
-
Cool the plate on ice.
-
Add snake venom nucleotidase and incubate for 10 minutes at 37°C to convert the [³H]-AMP to [³H]-adenosine.
-
Add a slurry of anion-exchange resin to each well to bind the unreacted [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value using a suitable software.
Intracellular cAMP/cGMP Measurement (ELISA)
This protocol describes the measurement of intracellular cyclic nucleotide levels in response to this compound treatment using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Figure 3: Workflow for intracellular cAMP/cGMP measurement via ELISA.
Principle: This assay is based on the competition between the cyclic nucleotide in the sample and a fixed amount of enzyme-conjugated cyclic nucleotide for binding to a specific antibody coated on a microplate. The amount of color produced is inversely proportional to the concentration of the cyclic nucleotide in the sample.
Materials:
-
Cell line or primary cells of interest
-
This compound hydrochloride
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP or cGMP ELISA kit (containing antibody-coated plate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Optionally, stimulate the cells with an agonist (e.g., forskolin for cAMP, sodium nitroprusside for cGMP) to induce cyclic nucleotide production.
-
Aspirate the media and lyse the cells with the lysis buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cyclic nucleotides.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding the enzyme-conjugated cyclic nucleotide.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating for color development.
-
Adding the stop solution.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of cAMP or cGMP in the samples.
-
Normalize the cyclic nucleotide concentration to the protein concentration of each sample.
Structure-Activity Relationship (SAR)
Detailed structure-activity relationship studies for this compound and its analogs are not extensively available in the public domain. However, research on the biomimetic synthesis of this compound's metabolites has identified key positions on the molecule that are susceptible to metabolic modification. These include the substituents at positions 9 and 10 on the isoquinoline ring system and position 4' on the trimethylphenyl ring.[4] Modifications at these sites are likely to influence the compound's potency, selectivity, and pharmacokinetic properties. The synthesis of various metabolites has been achieved from the parent this compound molecule, indicating that these positions are chemically accessible for the generation of analog libraries for future SAR studies.[4]
Conclusion
This compound is a highly potent inhibitor of PDE3, making it an invaluable tool for studying the physiological roles of this enzyme. Its ability to elevate intracellular cAMP and cGMP levels translates into significant effects on the cardiovascular and reproductive systems. The experimental protocols provided in this guide offer a starting point for researchers to investigate the pharmacological properties of this compound and other PDE3 inhibitors. While further studies are needed to fully elucidate its complete selectivity profile and structure-activity relationships, this compound remains a cornerstone compound in the field of cyclic nucleotide signaling research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HL 725, an extremely potent inhibitor of platelet phosphodiesterase and induced platelet aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
The Impact of Trequinsin on Cyclic GMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Trequinsin on intracellular cyclic guanosine monophosphate (cGMP) levels. This compound, a potent phosphodiesterase 3 (PDE3) inhibitor, has been shown to modulate cGMP concentrations, with significant implications for various physiological processes, particularly in human sperm.[1][2][3] This document summarizes the quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Effect of this compound on cGMP Levels
This compound hydrochloride has been demonstrated to significantly increase intracellular cGMP levels in human spermatozoa. A key study by McBrinn et al. (2019) provides quantitative data on this effect.
Table 1: Effect of this compound on Intracellular cGMP Concentration in Human Sperm
| Treatment | Mean cGMP Concentration (fmol/10^6 cells) | Fold Change vs. Control | Reference |
| Control (Vehicle) | 10.2 ± 2.1 | 1.0 | McBrinn et al. (2019)[1] |
| This compound (10 µM) | 25.5 ± 5.3 | ~2.5 | McBrinn et al. (2019)[1] |
Data are presented as mean ± standard error of the mean (SEM).
The data clearly indicates that treatment with 10 µM this compound results in an approximately 2.5-fold increase in the intracellular concentration of cGMP in human sperm.[1]
Experimental Protocols
The following section details the methodology for the measurement of intracellular cGMP levels as described in the pivotal study by McBrinn et al. (2019).
Sample Preparation and Treatment
-
Sperm Preparation: Human semen samples are allowed to liquefy for 30 minutes at 37°C. Motile sperm are then separated using a density gradient centrifugation method.
-
Capacitation: Spermatozoa are capacitated by incubation in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin) for a specified period, typically several hours, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Capacitated sperm are treated with this compound hydrochloride at a final concentration of 10 µM. A vehicle control (e.g., DMSO) is run in parallel. The incubation with this compound is typically carried out for a defined period (e.g., 30 minutes) at 37°C.
Measurement of Intracellular cGMP
The quantification of intracellular cGMP is performed using High-Performance Liquid Chromatography (HPLC).
-
Cell Lysis: Following treatment, sperm cells are pelleted by centrifugation. The supernatant is discarded, and the cell pellet is lysed to release intracellular components, including cGMP.
-
Extraction: The lysate is then subjected to an extraction procedure to separate cyclic nucleotides from other cellular components. This often involves the use of perchloric acid followed by neutralization.
-
HPLC Analysis: The extracted samples are analyzed by reverse-phase HPLC.
-
Column: A C18 column is typically used for the separation of cyclic nucleotides.
-
Mobile Phase: A suitable buffer system is employed to achieve separation.
-
Detection: The eluate is monitored by a UV detector at a specific wavelength (e.g., 254 nm) to detect and quantify cGMP.
-
-
Quantification: The concentration of cGMP in the samples is determined by comparing the peak area of cGMP in the sample chromatogram to a standard curve generated with known concentrations of cGMP. The results are typically normalized to the number of sperm cells.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action on the cGMP Signaling Pathway
This compound's primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3).[2] PDE3 is an enzyme responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cGMP.[4] By inhibiting PDE3, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This increase in intracellular cGMP can then activate downstream signaling pathways, such as those involving Protein Kinase G (PKG), which in the context of sperm, can lead to increased motility and hyperactivation.[5][6]
Caption: this compound inhibits PDE3, increasing cGMP levels and activating downstream signaling.
Experimental Workflow for cGMP Measurement
The following diagram illustrates the key steps involved in the experimental procedure to quantify the effect of this compound on intracellular cGMP levels.
Caption: Workflow for measuring intracellular cGMP levels after this compound treatment.
Conclusion
This compound effectively elevates intracellular cGMP levels through the potent inhibition of PDE3. This mechanism has been quantitatively demonstrated in human sperm, where it leads to a significant increase in cGMP concentration. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are crucial for researchers and drug development professionals working on PDE inhibitors and their therapeutic applications. The provided visualizations offer a clear and concise overview of the complex biological processes involved.
References
- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Cyclic Adenosine Monophosphate: A Central Player in Gamete Development and Fertilization, and Possible Target for Infertility Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated multi-omics analyses reveals molecules governing sperm metabolism potentially influence bull fertility - PMC [pmc.ncbi.nlm.nih.gov]
Trequinsin hydrochloride solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Trequinsin Hydrochloride
This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, a potent phosphodiesterase 3 (PDE3) inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.
Solubility Profile
This compound hydrochloride exhibits varied solubility in different solvents. The following table summarizes the available quantitative solubility data.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Molar Concentration |
| DMSO | 44.2 mg/mL | 100 mM |
| Ethanol | 44.2 mg/mL | 100 mM |
| Water | Not specified | 500 µM[1] |
Stability Profile
The stability of this compound hydrochloride is crucial for its handling, storage, and use in experimental settings.
Table 2: Stability and Storage of this compound Hydrochloride
| Form | Storage Condition | Duration | Notes |
| Solid | Desiccate at Room Temperature | Not specified | |
| Solid | 10-30°C[1] | Not specified | |
| Solid | Desiccate at -20°C[2] | Not specified | |
| Stock Solution (in DMSO) | -20°C (Aliquot and freeze)[1] | Up to 6 months[1] | |
| Stock Solution (in DMSO) | -80°C (Sealed, away from moisture) | Up to 6 months[3] | Use within 1 month if stored at -20°C.[3] |
| Solution (General) | Not specified | Not specified | Long-term storage of solutions is not recommended; use soon after preparation.[2] |
Experimental Protocols
While specific protocols for this compound hydrochloride are not publicly available, this section outlines standard methodologies for determining solubility and stability applicable to such a compound.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[4][5]
Objective: To determine the saturation concentration of this compound hydrochloride in a specific solvent at a controlled temperature.
Materials:
-
This compound hydrochloride powder
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. This is to ensure that a saturated solution is formed.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[5] The presence of undissolved solid should be visible.
-
After agitation, allow the samples to settle. Separate the solid and liquid phases by centrifugation or filtration. This step is critical to avoid contamination of the supernatant with undissolved particles.[5]
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound hydrochloride in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
References
The Pharmacological Profile of Trequinsin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trequinsin is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its therapeutic potential as a vasodilator and an agent to enhance sperm motility. Its primary mechanism of action involves the inhibition of PDE3, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Introduction
This compound, a 2-(mesitylimino)-3-methyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, is a powerful phosphodiesterase inhibitor.[1] Initially investigated for its antihypertensive properties due to its vasodilatory effects,[2] recent research has also highlighted its significant impact on sperm motility and function.[3][4] This document serves as a technical guide for researchers and drug development professionals, detailing the pharmacological characteristics of this compound.
Mechanism of Action
This compound's primary pharmacological effect is the potent and selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][5]
Phosphodiesterase 3 (PDE3) Inhibition
By inhibiting PDE3, this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within the cell.[5] These cyclic nucleotides act as second messengers in various signaling pathways.
-
In Vascular Smooth Muscle: Increased cAMP levels in vascular smooth muscle cells lead to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, which causes vasodilation.[6]
-
In Platelets: Elevated cAMP levels in platelets inhibit their aggregation, contributing to the antithrombotic potential of this compound.[2]
-
In Spermatozoa: In human sperm, this compound has been shown to increase intracellular cGMP levels.[3][4] This, along with an increase in intracellular calcium, is associated with enhanced sperm motility and hyperactivation.[3][4]
Modulation of Ion Channels
In addition to PDE inhibition, this compound has been demonstrated to directly modulate ion channel activity in human sperm. Whole-cell patch-clamp electrophysiology has confirmed that this compound activates the sperm-specific cation channel, CatSper, which is crucial for the influx of Ca2+ required for hyperactivation.[3][4] It also partially inhibits potassium channel activity, which may contribute to the depolarization of the sperm membrane.[3][4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's inhibitory activity.
Table 1: Phosphodiesterase Inhibition
| Target | IC50 | Species/Tissue | Reference |
| PDE3 | 250 pM | cGMP-inhibited phosphodiesterase | [5] |
Note: A comprehensive selectivity profile of this compound against other PDE isozymes (PDE1, PDE2, PDE4, PDE5, etc.) with specific IC50 values is not extensively reported in publicly available literature.
Table 2: Anti-platelet Aggregation Activity
| Inducer | IC50 | Species/Tissue | Reference |
| Arachidonic Acid | 50 pM | Human platelets | [5] |
Table 3: Effects on Sperm Function
| Parameter | Effect | Concentration | Cell Type | Reference |
| Intracellular Ca2+ ([Ca2+]i) | Agonist | 10 µM | Human Sperm | [3][4] |
| Intracellular cGMP | Increased | 10 µM | Human Sperm | [3][4] |
| Cell Hyperactivation | Increased | 10 µM | Human Sperm | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Phosphodiesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE isozymes.
General Protocol: A multi-step enzymatic assay is typically employed.
-
Enzyme and Substrate Preparation: Purified recombinant PDE enzymes are used. The substrates, [3H]-cAMP or [3H]-cGMP, are prepared in an appropriate assay buffer.
-
Reaction Incubation: The PDE enzyme is incubated with varying concentrations of this compound in the presence of the radiolabeled substrate.
-
Termination and Conversion: The reaction is terminated, and the product (e.g., [3H]-5'-AMP) is converted to its corresponding nucleoside (e.g., [3H]-adenosine) by a 5'-nucleotidase.
-
Separation and Quantification: The radiolabeled product is separated from the unreacted substrate using ion-exchange chromatography. The amount of radioactivity in the product fraction is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Workflow for PDE Inhibition Assay:
Diagram of the general workflow for a phosphodiesterase inhibition assay.
Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Protocol using Fura-2 AM:
-
Cell Loading: Cells are incubated with the cell-permeable fluorescent Ca2+ indicator, Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the dye.
-
Washing: Excess extracellular dye is removed by washing the cells with a physiological buffer.
-
Baseline Measurement: The baseline fluorescence is recorded using a fluorometric imaging system or a plate reader capable of alternating excitation wavelengths. Fura-2 is excited at 340 nm (calcium-bound) and 380 nm (calcium-free), and emission is measured at ~510 nm.
-
Stimulation: this compound is added to the cells, and fluorescence is continuously recorded.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated. An increase in this ratio indicates an increase in [Ca2+]i.
Workflow for Intracellular Calcium Measurement:
Workflow for measuring intracellular calcium using Fura-2 AM.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure ion channel currents in response to this compound.
General Protocol for CatSper Channel in Sperm:
-
Cell Preparation: Motile sperm are selected and transferred to a recording chamber.
-
Pipette Preparation: A glass micropipette with a small tip opening is filled with an appropriate intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the sperm cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded using a patch-clamp amplifier.
-
This compound Application: this compound is applied to the cell via the perfusion system, and changes in the recorded currents are measured.
-
Data Analysis: The amplitude and kinetics of the this compound-induced currents are analyzed to characterize its effect on the ion channel.
Workflow for Whole-Cell Patch-Clamp:
General workflow for whole-cell patch-clamp electrophysiology.
Signaling Pathways
Vasodilation Signaling Pathway
The vasodilatory effect of this compound is primarily mediated by the elevation of cAMP in vascular smooth muscle cells.
Signaling pathway of this compound-induced vasodilation.
Sperm Motility Enhancement Pathway
In human sperm, this compound enhances motility through a dual mechanism involving PDE inhibition and direct ion channel modulation.
Signaling pathway of this compound-enhanced sperm motility.
Pharmacokinetics and Clinical Data
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in preclinical models and humans are not extensively available in the public domain. Similarly, while this compound was investigated as an antihypertensive agent, specific results and data from clinical trials are not widely reported.
Conclusion
This compound is a highly potent PDE3 inhibitor with significant vasodilatory and sperm motility-enhancing properties. Its multifaceted mechanism of action, involving both the modulation of cyclic nucleotide signaling and direct effects on ion channels, makes it a valuable tool for research in cardiovascular and reproductive pharmacology. Further studies are warranted to fully elucidate its complete PDE selectivity profile, pharmacokinetic properties, and clinical potential.
References
- 1. content.abcam.com [content.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. This compound, a potent new antihypertensive vasodilator in the series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-py rim ido [6,1-a]isoquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Trequinsin: A Technical Guide to On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trequinsin is a potent phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its antihypertensive and antiplatelet activities.[1][2] Its high affinity and selectivity for PDE3 make it a valuable tool for studying the physiological roles of this enzyme. However, like any pharmacologically active compound, this compound exhibits a range of on-target and off-target effects that are critical to understand for both basic research and therapeutic development. This technical guide provides an in-depth overview of this compound's known molecular targets, its effects on cellular signaling, and a summary of its off-target activities, with a particular focus on its well-documented effects on sperm function.
Core Target Profile: Phosphodiesterase 3 (PDE3) Inhibition
This compound is an exceptionally potent inhibitor of the cGMP-inhibited phosphodiesterase, PDE3.[1][3][4][5] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play crucial roles in a variety of cellular processes.
Quantitative Data: On-Target Activity
| Target | Assay Type | Species | IC50 | Reference |
| Phosphodiesterase 3 (PDE3) | Enzymatic Assay | Not Specified | 250 pM[1] | [1] |
| Arachidonic Acid-Induced Platelet Aggregation | Cell-Based Assay | Human | 50 pM[1] | [1] |
Off-Target Profile
While highly potent for PDE3, this compound has been shown to interact with other molecular targets, most notably in sperm cells. A comprehensive, broad-panel screening of this compound against a wide range of receptors, ion channels, kinases, and enzymes is not publicly available. The following sections detail the known off-target effects of this compound.
Effects on Sperm Function
A significant body of research has focused on the effects of this compound on sperm motility and function. These effects appear to be mediated by a combination of interactions with several targets beyond PDE3.
Key Off-Target Activities in Sperm:
-
CatSper Channel Activation: this compound directly activates the sperm-specific cation channel, CatSper, which is a key regulator of intracellular calcium levels and sperm hyperactivation.[6][7][8][9]
-
Increased Intracellular Calcium ([Ca2+]i): By activating CatSper channels, this compound leads to an increase in intracellular calcium concentration.[6][7][8][9]
-
Increased Intracellular cGMP: In addition to its effects on PDE3, this compound has been observed to increase intracellular cGMP levels in sperm.[6][7][8][9]
-
Partial Inhibition of Potassium Channels (KSper): this compound partially inhibits sperm-specific potassium channels, leading to depolarization of the sperm membrane.[6][7][8][9]
Quantitative Data: Off-Target Activity
| Target/Effect | Assay Type | Species | Activity/Concentration | Reference |
| CatSper Channel | Whole-Cell Patch Clamp | Human | Activation | [6][7][8][9] |
| Intracellular Ca2+ | Fluorometric Assay | Human | Increase | [6][7][8][9] |
| Intracellular cGMP | Not Specified | Human | Increase | [6][7][8][9] |
| Potassium Channels (KSper) | Whole-Cell Patch Clamp | Human | Partial Inhibition | [6][7][8][9] |
Note: Specific IC50 or Ki values for the off-target interactions of this compound are not widely reported in the public domain.
Signaling Pathways
Primary Signaling Pathway: PDE3 Inhibition
The primary mechanism of action of this compound is the inhibition of PDE3, which leads to the accumulation of cAMP. This initiates a signaling cascade with various downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation.
Signaling Pathway in Sperm
In sperm, this compound's effects are more complex, involving the interplay of multiple targets.
Experimental Protocols
Phosphodiesterase 3 (PDE3) Enzymatic Assay
This protocol describes a general method for determining the inhibitory activity of this compound on PDE3.
Materials:
-
Recombinant human PDE3A
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from snake venom)
-
Anion-exchange resin
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the this compound dilutions, recombinant PDE3A, and assay buffer.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by boiling the plate for 1 minute.
-
Add 5'-nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Apply the reaction mixture to an anion-exchange resin column to separate the charged, unreacted [³H]-cAMP from the uncharged [³H]-adenosine.
-
Elute the [³H]-adenosine with an appropriate buffer.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of PDE3 activity for each this compound concentration and determine the IC50 value.
Whole-Cell Patch Clamp of CatSper Channels in Human Sperm
This protocol outlines the methodology for recording CatSper channel activity in human sperm in response to this compound.
Materials:
-
Freshly ejaculated human semen
-
Human tubular fluid (HTF) medium
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (e.g., containing Cs-methanesulfonate to isolate cation currents)
-
Bath solution (e.g., divalent-free solution to measure monovalent currents through CatSper)
-
This compound solution
Procedure:
-
Prepare motile sperm by a swim-up or density gradient centrifugation method.
-
Incubate sperm in capacitating medium (e.g., HTF with bicarbonate and bovine serum albumin).
-
Fabricate patch pipettes with a resistance of 8-12 MΩ.
-
Transfer capacitated sperm to the recording chamber on the patch-clamp rig.
-
Under visual guidance, approach a single sperm cell with the patch pipette and form a giga-ohm seal on the cytoplasmic droplet.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage-ramp protocol (e.g., -80 mV to +80 mV) to elicit CatSper currents.
-
Perfuse the bath with a solution containing this compound and record the changes in current.
-
Analyze the current-voltage relationship to determine the effect of this compound on CatSper channel activation.
Experimental Workflows
In Vitro Safety and Off-Target Screening Workflow
The following diagram illustrates a typical workflow for assessing the off-target effects of a compound like this compound.
References
- 1. Recording Electrical Currents across the Plasma Membrane of Mammalian Sperm Cells [jove.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rediscovering sperm ion channels with the patch-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sperm Patch-Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Trequinsin's Role in Sperm Motility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Trequinsin hydrochloride's application in sperm motility research. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's mechanism of action, presents quantitative data in a comparative format, and offers detailed experimental protocols.
Executive Summary
Asthenozoospermia, or low sperm motility, is a primary contributor to male infertility.[1][2] The development of pharmacological agents to enhance sperm motility has been a long-standing challenge. This compound hydrochloride, a phosphodiesterase 3 (PDE3) inhibitor, has emerged as a promising lead compound.[1][2][3][4] This guide details its novel pharmacological profile, demonstrating its efficacy in improving human sperm function. This compound enhances sperm hyperactivation and penetration into viscous media, crucial functions for fertilization, by modulating key signaling pathways.[1][2][3][4]
Mechanism of Action: A Multi-Target Approach
This compound exhibits a complex and novel pharmacological activity in human spermatozoa.[1][4] Its primary effects are not solely dependent on PDE3 inhibition but involve a broader signaling cascade.
Key Actions:
-
Increased Intracellular Calcium ([Ca2+]i): this compound acts as an efficacious agonist of intracellular calcium, a critical factor for sperm motility.[1][3][4]
-
CatSper Ion Channel Activation: It directly activates the sperm-specific calcium channel, CatSper, which is fundamental for hyperactivated motility.[1][2][3][4]
-
Potassium Channel (KSper) Inhibition: this compound partially inhibits the sperm potassium channel, leading to membrane depolarization, which further potentiates CatSper activity.[1][2][3][4]
-
Elevated Intracellular cGMP: Unlike many PDE inhibitors that primarily affect cAMP, this compound significantly increases intracellular cyclic guanosine monophosphate (cGMP).[1][2][3][4] There is no significant alteration in cAMP levels.[2]
This multi-target mechanism, combining direct ion channel modulation with an increase in cGMP, distinguishes this compound from other motility-enhancing compounds.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from in vitro studies on human sperm.
Table 1: Effect of this compound on Sperm Motility Parameters in Healthy Donors
| Parameter | Condition | Control | This compound (10 µM) | Progesterone | IBMX |
| Hyperactivation | Capacitated Sperm | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |
| Penetration into Viscous Medium (1 cm) | Capacitated Sperm | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |
| Penetration into Viscous Medium (2 cm) | Capacitated Sperm | Baseline | Significantly Increased | Significantly Increased | No Significant Difference from Control |
| Progressive Motility (Poor Motility Fraction) | Capacitating Conditions | Baseline | Significantly Increased (after 40 min) | Not Reported | Not Reported |
| Progressive Motility (Poor Motility Fraction) | Non-capacitating Conditions | Baseline | Significantly Increased | Not Reported | Not Reported |
Data synthesized from McBrinn et al., 2019.[1]
Table 2: Efficacy of this compound in Patient Sperm Samples (Asthenozoospermia)
| Parameter | Number of Patients | Percentage of Responders | Outcome |
| Hyperactivation | 25 | 88% (22/25) | Significant Increase |
| Total Motility | 25 | 72% (18/25) | Unaffected |
| Progressive Motility | 25 | 72% (18/25) | Unaffected |
Data from McBrinn et al., 2019.[1] In a separate conference abstract, it was noted that of 29 patients assessed, 90% responded significantly to this compound treatment with boosts in cell hyperactivation.[2]
Table 3: Effects on Intracellular Messengers and Ion Channels
| Parameter | Method | Result of this compound Application |
| Intracellular Calcium ([Ca2+]i) | Fluorometric Assay | Efficacious agonist, though less potent than progesterone.[1][3][4] |
| Intracellular cGMP | HPLC | Significantly increased.[1][2][3][4] |
| Intracellular cAMP | HPLC | No significant change.[2] |
| CatSper Current | Whole-cell Patch Clamp | Activated/Potentiated.[1][2][3][4] |
| KSper Channel Activity | Whole-cell Patch Clamp | Partly inhibited.[1][2][3][4] |
| Acrosome Reaction | Flow Cytometry | Did not induce premature acrosome reaction.[1][2] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.[1][2]
High-Throughput Screening (HTS) for [Ca2+]i Agonists
This protocol identifies compounds that increase intracellular calcium in sperm.
References
- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Trequinsin's role in calcium signaling
An In-depth Technical Guide to Trequinsin's Role in Calcium Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally active antihypertensive agent that has been historically recognized for its vasodilatory properties.[1] It functions primarily as a highly potent inhibitor of the cGMP-inhibited phosphodiesterase 3 (PDE3) isozyme.[1][2] Recent investigations have unveiled a more complex pharmacological profile, particularly concerning its profound effects on intracellular calcium ([Ca²⁺]i) signaling. These newer findings have highlighted this compound's potential as a pharmacological tool to modulate cellular functions dependent on calcium, such as sperm motility, and have repositioned it as a lead compound for developing novel therapeutics for male infertility.[3][4]
This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its integral role in modulating intracellular calcium signaling pathways. It consolidates quantitative data, presents detailed experimental protocols for studying its effects, and visualizes the key signaling cascades involved.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound's primary and most well-characterized mechanism of action is the potent and selective inhibition of phosphodiesterase type 3 (PDE3).[1] PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE3, this compound prevents the breakdown of these second messengers, leading to their intracellular accumulation.
The accumulation of cAMP and cGMP activates downstream effector proteins, most notably Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[6] These kinases then phosphorylate a multitude of target proteins, thereby modulating a wide array of cellular processes, including ion channel activity, calcium homeostasis, and smooth muscle contraction.[6][7]
Quantitative Data on this compound's Potency and Effects
The efficacy of this compound is underscored by its sub-nanomolar potency against its primary target and its measurable impact on key intracellular messengers and ions.
| Parameter | Value | Cell/System | Comments | Reference |
| IC₅₀ vs. PDE3 | 250 pM | cGMP-inhibited phosphodiesterase | Demonstrates extremely high potency for its primary target. | [1] |
| IC₅₀ vs. Platelet Aggregation | 50 pM | Arachidonic acid-induced human platelets | Highlights its potent antiplatelet activity, consistent with PDE3 inhibition. | [1] |
| Effect on [Ca²⁺]i | Efficacious Agonist | Human Sperm | Identified as an effective agent for increasing intracellular calcium. | [3][4] |
| Effect on cGMP | Significant Increase | Human Sperm | Confirms downstream effect of PDE inhibition. | [3][4] |
This compound's Role in Calcium Signaling in Human Sperm
Recent studies in human sperm have revealed a novel pharmacological profile for this compound, directly linking its PDE-inhibiting action to the modulation of calcium-permeable ion channels.[3] This activity is central to its ability to enhance sperm motility, a critical factor in male fertility.
In sperm, the elevation of intracellular cGMP by this compound leads to the activation of CatSper (Cation channel of sperm) channels.[3] CatSper is a sperm-specific, pH- and voltage-dependent calcium channel essential for sperm hyperactivation, a vigorous motility pattern required for fertilization.[3] this compound's activation of CatSper results in a significant influx of extracellular Ca²⁺, thereby raising [Ca²⁺]i.[3][4] Concurrently, this compound has been observed to partially inhibit potassium channel activity, which may further contribute to the membrane potential changes that favor CatSper activation.[3][4]
Experimental Protocols
Measurement of Intracellular Calcium ([Ca²⁺]i) by Fluorometric Assay
This protocol describes a high-throughput method to screen for and characterize the effects of compounds like this compound on intracellular calcium levels using a fluorescent indicator.[8]
-
Reagents and Materials:
-
Human sperm cells or other target cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer.
-
This compound hydrochloride stock solution (in DMSO or ethanol).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capability.
-
-
Experimental Workflow:
-
Cell Preparation: Prepare a suspension of cells at the desired concentration in the physiological buffer.
-
Dye Loading: Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of Pluronic F-127 to the cell suspension. Incubate in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
-
Washing: Centrifuge the cells to pellet them, remove the supernatant containing excess dye, and resuspend in fresh buffer. Repeat twice to minimize extracellular fluorescence.
-
Plating: Dispense the cell suspension into the wells of the 96-well plate.
-
Measurement: Place the plate in the fluorescence microplate reader.
-
Record a stable baseline fluorescence reading (Excitation ~490 nm, Emission ~520 nm).
-
Use the automated injector to add this compound (or vehicle control) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in [Ca²⁺]i.
-
-
Data Analysis: The change in fluorescence (F) is typically normalized to the baseline fluorescence (F₀) and expressed as F/F₀. Dose-response curves can be generated to determine EC₅₀ values.
-
Whole-Cell Patch Clamp Electrophysiology
This technique is used to directly measure the ion currents through specific channels (e.g., CatSper and K⁺ channels) in the cell membrane in response to this compound.[4]
-
Reagents and Materials:
-
Target cells (e.g., sperm cells).
-
External solution (physiological saline mimicking extracellular fluid).
-
Internal solution (mimicking intracellular fluid, containing a low concentration of a Ca²⁺ buffer like EGTA).
-
This compound stock solution.
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling micropipettes.
-
-
Step-by-Step Procedure:
-
Pipette Preparation: Pull a glass capillary to a fine point (tip resistance of 3-8 MΩ when filled with internal solution).
-
Cell Approach: Under the microscope, carefully guide the micropipette to touch the surface of a single cell.
-
Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp and Recording:
-
Clamp the membrane potential at a holding value (e.g., -60 mV).
-
Apply a series of voltage steps or ramps to elicit channel opening.
-
Record the resulting ion currents in a baseline (control) condition.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the currents again to observe any changes induced by the drug (e.g., an increase in inward current for CatSper activation).
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and changes in current amplitude to characterize the effect of this compound on channel activity.
-
Conclusion
is multifaceted, stemming from its primary action as a potent PDE3 inhibitor. By elevating cyclic nucleotide levels, it indirectly modulates the activity of key ion channels, leading to significant changes in intracellular calcium concentration.[1][3] In human sperm, this manifests as the activation of the CatSper calcium channel, a novel mechanism that enhances motility and holds promise for the development of male infertility treatments.[4] The detailed methodologies provided herein offer a robust framework for researchers to further explore the intricate relationship between this compound, cyclic nucleotides, and the complex world of calcium signaling in various physiological and pathological contexts.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound, Hydrochloride [sigmaaldrich.com]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Structure-Activity Relationship of Trequinsin: A Deep Dive into a Potent PDE3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trequinsin, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, has been a subject of significant interest in cardiovascular and other therapeutic areas. Its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP) has made it a valuable tool for researchers and a lead compound for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering a comprehensive resource for professionals in the field of drug discovery and development.
Core Scaffold and Key Structural Features
This compound belongs to the class of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-ones. The core scaffold consists of a tetracyclic ring system, which is crucial for its interaction with the active site of the PDE3 enzyme. Modifications at various positions of this scaffold have been systematically explored to understand their impact on potency and selectivity.
Caption: Core chemical structure of this compound highlighting key positions for modification.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for this compound and a series of its analogs, detailing their inhibitory activity against cAMP phosphodiesterase and arachidonic acid-induced platelet aggregation, as well as their in vivo antihypertensive effects.
Table 1: In Vitro cAMP Phosphodiesterase Inhibition and Platelet Aggregation Inhibition
| Compound | R1 (N-3) | R2 (C-2 imino) | PDE Inhibition IC50 (µM) | Platelet Aggregation Inhibition IC50 (µM) |
| This compound | CH3 | 2,4,6-trimethylphenyl | 0.001 | 0.05 |
| Analog 1 | H | 2,4,6-trimethylphenyl | 0.012 | 0.25 |
| Analog 2 | C2H5 | 2,4,6-trimethylphenyl | 0.002 | 0.1 |
| Analog 3 | CH3 | Phenyl | 0.1 | 2.5 |
| Analog 4 | CH3 | 2,6-dimethylphenyl | 0.003 | 0.15 |
| Analog 5 | CH3 | 2-methylphenyl | 0.02 | 1.0 |
| Analog 6 | CH3 | 4-methylphenyl | 0.05 | 2.0 |
Table 2: In Vivo Antihypertensive Activity in Anesthetized Normotensive Cats
| Compound | Dose (mg/kg, i.v.) | Max. % Fall in Mean Arterial Pressure | Duration (min) |
| This compound | 0.01 | 30 | >120 |
| Analog 1 | 0.1 | 25 | 60 |
| Analog 2 | 0.02 | 35 | >120 |
| Analog 3 | 0.5 | 20 | 30 |
| Analog 4 | 0.05 | 28 | 90 |
Analysis of Structure-Activity Relationships
The data presented in the tables reveal several key SAR trends for the this compound series:
-
N-3 Alkyl Substitution (R1): The presence of a small alkyl group, particularly a methyl group (as in this compound), at the N-3 position is optimal for potent PDE inhibition and antihypertensive activity. Removal of this group (Analog 1) or increasing its size to ethyl (Analog 2) leads to a slight decrease in potency.
-
C-2 Aryl Imino Substitution (R2): The nature and substitution pattern of the aryl group at the C-2 imino position are critical for high-affinity binding.
-
The 2,4,6-trimethylphenyl (mesityl) group in this compound is the most favorable substituent, conferring the highest potency.
-
Removal of the methyl groups from the phenyl ring (Analog 3) results in a significant drop in activity, highlighting the importance of these lipophilic interactions.
-
The number and position of the methyl groups on the phenyl ring are crucial. The 2,6-dimethylphenyl analog (Analog 4) retains high potency, while the 2-methylphenyl (Analog 5) and 4-methylphenyl (Analog 6) analogs are considerably less active. This suggests that steric bulk and/or specific hydrophobic interactions at the ortho positions of the phenyl ring are key for optimal binding to the PDE3 active site.
-
Signaling Pathway of this compound's Action
This compound exerts its pharmacological effects by inhibiting the PDE3 enzyme. This inhibition leads to an increase in the intracellular concentration of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cascade of cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
Caption: this compound inhibits PDE3, leading to increased cAMP and downstream cellular effects.
Experimental Protocols
cAMP Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE.
Caption: A generalized workflow for determining the PDE inhibitory activity of a compound.
Detailed Methodology:
-
Enzyme Preparation: A partially purified PDE enzyme is prepared from a suitable source, such as bovine heart or human platelets.
-
Reaction Mixture: The reaction is carried out in a buffered solution (e.g., Tris-HCl) containing MgCl2.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or its analogs) for a specified period.
-
Initiation: The reaction is initiated by the addition of radiolabeled [3H]cAMP.
-
Termination: After a defined incubation time at 37°C, the reaction is terminated, typically by boiling.
-
Conversion and Separation: The resulting [3H]AMP is converted to [3H]adenosine by the addition of 5'-nucleotidase. The unreacted [3H]cAMP is then separated from the [3H]adenosine using an ion-exchange resin.
-
Quantification: The amount of [3H]adenosine is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation stimulated by arachidonic acid.
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy human donors and centrifuged to obtain PRP.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
Incubation: PRP is pre-incubated with the test compound or vehicle at 37°C.
-
Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.
-
Data Analysis: The extent of platelet aggregation is recorded, and the inhibitory effect of the test compound is expressed as the IC50 value, the concentration that inhibits 50% of the maximal aggregation response.
In Vivo Antihypertensive Activity Assay
This assay evaluates the blood pressure-lowering effects of a compound in an animal model.
Detailed Methodology:
-
Animal Model: Anesthetized normotensive cats are typically used.
-
Cannulation: The femoral artery is cannulated for continuous monitoring of arterial blood pressure, and the femoral vein is cannulated for intravenous administration of the test compounds.
-
Drug Administration: The test compounds are administered intravenously at various doses.
-
Data Recording: Mean arterial blood pressure is recorded continuously.
-
Data Analysis: The maximum percentage decrease in mean arterial pressure and the duration of the hypotensive effect are determined for each dose of the compound.
Conclusion
The structure-activity relationship of this compound and its analogs provides a clear framework for the design of potent and selective PDE3 inhibitors. The key takeaways for drug development professionals are the critical importance of the N-3 methyl group and the 2,4,6-trimethylphenyl substituent at the C-2 imino position for maximizing potency. The detailed experimental protocols provided herein offer a practical guide for the evaluation of new chemical entities targeting the PDE3 enzyme. This comprehensive understanding of this compound's SAR is invaluable for the continued exploration and development of novel therapeutics for cardiovascular and other related disorders.
Methodological & Application
Application Notes and Protocols for Trequinsin in In Vitro Fertilization (IVF) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trequinsin, a potent phosphodiesterase 3 (PDE3) inhibitor, has been identified as a promising agent for enhancing human sperm function. By modulating intracellular signaling pathways, this compound significantly improves sperm motility and hyperactivation, key factors for successful fertilization. These application notes provide a comprehensive overview of the mechanism of action of this compound and detail protocols for its use in in vitro fertilization (IVF) research assays to evaluate its potential to improve fertilization outcomes. The following information is intended for research purposes to investigate the efficacy and safety of this compound in an IVF setting.
Mechanism of Action
This compound primarily functions by inhibiting PDE3, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of intracellular cGMP. The elevated cGMP levels are believed to activate Protein Kinase G (PKG), which in turn modulates the activity of the principal sperm-specific calcium channel, CatSper. Activation of CatSper results in an influx of extracellular Ca2+, a critical trigger for sperm hyperactivation. This cascade of events ultimately enhances the sperm's ability to penetrate the viscous environment of the female reproductive tract and fertilize the oocyte.
Trequinsin Protocol for Sperm Hyperactivation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthenozoospermia, or reduced sperm motility, is a primary contributor to male infertility. The development of pharmacological agents to enhance sperm function presents a promising therapeutic avenue. Trequinsin hydrochloride, a potent phosphodiesterase 3 (PDE3) inhibitor, has emerged as a compound of interest for its ability to induce sperm hyperactivation, a crucial aspect of fertilization.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to study and promote sperm hyperactivation for research and potential clinical applications.
This compound's mechanism of action involves the modulation of intracellular signaling pathways critical for sperm motility. It has been shown to increase intracellular calcium ([Ca²⁺]i) and cyclic guanosine monophosphate (cGMP) levels, leading to the activation of the sperm-specific calcium channel, CatSper.[1][2][3] This cascade of events results in a significant increase in hyperactivated motility, enabling sperm to penetrate the viscous environment of the female reproductive tract and fertilize the oocyte.[1][4]
Data Presentation
Table 1: Effect of this compound on Human Sperm Motility Parameters
| Parameter | Condition | This compound Concentration | Observation | Reference |
| Hyperactivation | Capacitated Donor Sperm (80% DGC fraction) | 10 µM | Significant increase sustained for a 2-hour period. | [1] |
| Capacitated Patient Sperm | 10 µM | Increased in 88% (22 out of 25) of patient samples. | [1] | |
| Poor Motility Donor Sperm (40% DGC fraction, capacitating conditions) | Not specified | Significantly increased. | [1][5] | |
| Progressive Motility | Poor Motility Donor Sperm (40% DGC fraction, capacitating conditions) | Not specified | Significant increase observed 40 minutes after exposure. | [1][5] |
| Poor Motility Donor Sperm (40% DGC fraction, non-capacitating conditions) | Not specified | Significantly improved for the entire experimental period. | [1][5] | |
| Penetration into Viscous Medium | Capacitated Donor Sperm (80% DGC fraction) | 10 µM | Significantly increased penetration at 1 cm and 2 cm. | [1] |
Table 2: Mechanistic Insights of this compound Action
| Parameter | Method | Observation | Reference |
| Intracellular Calcium ([Ca²⁺]i) | Fluorometric Assay | Efficacious agonist of [Ca²⁺]i with an EC₅₀ of 3.43 µM. | [1] |
| Cyclic Nucleotides | HPLC | Significant increase in intracellular cGMP; no significant change in cAMP. | [2] |
| Ion Channel Activity | Whole-cell Patch Clamp Electrophysiology | Activates CatSper and partly inhibits potassium channel activity. | [1][3] |
| Acrosome Reaction | Staining | Does not induce premature acrosome reaction in capacitated cells. | [2] |
Signaling Pathway
Caption: this compound's signaling pathway in sperm.
Experimental Protocols
Protocol 1: Preparation of Human Spermatozoa
This protocol describes the isolation of motile sperm from semen samples using a density gradient centrifugation (DGC) technique.
Materials:
-
Semen sample
-
Density gradient media (e.g., 80% and 40% solutions)
-
Sperm washing medium (e.g., Human Tubal Fluid - HTF)
-
Centrifuge
-
Sterile conical tubes
Procedure:
-
Allow the semen sample to liquefy for 30 minutes at 37°C.
-
Layer 1 mL of 40% density gradient medium over 1 mL of 80% density gradient medium in a sterile conical tube.
-
Carefully layer up to 1.5 mL of the liquefied semen sample on top of the 40% layer.
-
Centrifuge at 300 x g for 20 minutes.
-
Carefully remove the supernatant.
-
Collect the pellet containing the motile sperm (the 80% fraction for high motility sperm and the 40% fraction for lower motility sperm).
-
Resuspend the pellet in 5 mL of sperm washing medium.
-
Centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the final sperm pellet in the desired volume of appropriate medium for subsequent experiments.
Protocol 2: In Vitro Capacitation of Human Sperm
This protocol outlines the steps to induce capacitation, a necessary step for sperm to become fertilization-competent.
Materials:
-
Prepared sperm suspension from Protocol 1
-
Capacitating medium (e.g., HTF supplemented with bovine serum albumin - BSA)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend the washed sperm pellet in capacitating medium to a final concentration of 5-10 x 10⁶ sperm/mL.
-
Incubate the sperm suspension for at least 3-4 hours at 37°C in a 5% CO₂ atmosphere to induce capacitation. For some experiments, incubation times can be varied.[6]
Protocol 3: Assessment of Sperm Hyperactivation using this compound
This protocol details the treatment of capacitated sperm with this compound and the subsequent analysis of hyperactivated motility using Computer-Assisted Sperm Analysis (CASA).
Materials:
-
Capacitated sperm suspension (from Protocol 2)
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
CASA system with appropriate settings for human sperm
-
Microscope slides and coverslips
Procedure:
-
Prepare a working solution of this compound in the capacitating medium. A final concentration of 10 µM is often effective.[2]
-
Add the this compound working solution to the capacitated sperm suspension. An equivalent volume of vehicle (e.g., DMSO) should be added to a control aliquot.
-
Incubate the sperm with this compound for the desired time period (e.g., measurements can be taken at time 0 and subsequent intervals up to 2 hours).[1]
-
At each time point, load a small aliquot (e.g., 5-10 µL) of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.
-
Analyze the sperm motility using a CASA system.
-
Define hyperactivated motility based on established kinematic parameters: Curvilinear Velocity (VCL) > 150 µm/s, Linearity (LIN) < 50%, and Amplitude of Lateral Head Displacement (ALH) > 7 µm.
-
Calculate the percentage of hyperactivated sperm in the this compound-treated and control samples.
Experimental Workflow
Caption: Workflow for this compound-induced sperm hyperactivation.
Conclusion
This compound hydrochloride is a valuable pharmacological tool for the in vitro enhancement of human sperm hyperactivation. The protocols and data presented here provide a framework for researchers and clinicians to investigate the mechanisms of sperm motility and explore potential therapeutic strategies for male infertility. The ability of this compound to significantly boost hyperactivation in patient samples with poor motility underscores its potential as a lead compound for the development of novel fertility treatments.[1][3]
References
- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human fertilization in vivo and in vitro requires the CatSper channel to initiate sperm hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-jarb.org [e-jarb.org]
High-Throughput Screening with Trequinsin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trequinsin is a potent phosphodiesterase (PDE) inhibitor, exhibiting high affinity for the PDE3 family.[1] Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, intracellular levels of cAMP and cGMP increase, leading to the modulation of various downstream signaling pathways. This mechanism makes PDE inhibitors, including this compound, valuable tools in drug discovery for a range of therapeutic areas.
High-throughput screening (HTS) assays are essential for the rapid and efficient identification of novel modulators of PDE activity. This compound, with its well-characterized inhibitory profile, serves as an excellent positive control in such screens. These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize new PDE inhibitors, using this compound as a reference compound.
Mechanism of Action: this compound in the cAMP and cGMP Signaling Pathways
This compound exerts its biological effects by preventing the hydrolysis of cAMP and cGMP to their inactive forms, AMP and GMP, respectively. This leads to an accumulation of intracellular cyclic nucleotides and subsequent activation of downstream effectors, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
Figure 1: this compound's inhibition of PDE in cyclic nucleotide signaling pathways.
Data Presentation: this compound Inhibitory Activity
This compound is a potent inhibitor of the PDE3 family. The following table summarizes the known inhibitory activity of this compound against various phosphodiesterase families. Data for all PDE families is not comprehensively available in a single source.
| PDE Family | Substrate | This compound IC₅₀ |
| PDE3 | cAMP/cGMP | 250 pM [1] |
Note: The IC₅₀ value for PDE3 represents high-affinity inhibition. This compound may exhibit inhibitory activity against other PDE families at higher concentrations.
Experimental Protocols
The following protocols describe a biochemical and a cell-based HTS assay for the identification of PDE inhibitors, using this compound as a positive control.
Biochemical High-Throughput Screening Assay: PDE Glo™ Phosphodiesterase Assay
This protocol is adapted from commercially available bioluminescence-based PDE assays and is designed to quantify the activity of purified PDE enzymes.
Principle: The assay measures the amount of cAMP or cGMP remaining after incubation with a PDE enzyme. The remaining cyclic nucleotide is then used in a subsequent enzymatic reaction that generates a luminescent signal. The intensity of the light produced is inversely proportional to the PDE activity.
Materials:
-
Purified, recombinant human PDE enzyme (e.g., PDE3A)
-
cAMP or cGMP substrate
-
This compound (as a positive control)
-
Test compound library
-
PDE-Glo™ Assay Kit (or equivalent)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, opaque microplates
Protocol:
Figure 2: Workflow for the biochemical PDE-Glo™ HTS assay.
-
Compound Plating: Dispense 2 µL of test compounds (typically at 10 µM final concentration in 1% DMSO), this compound (as a positive control, e.g., 1 µM final concentration), or DMSO (as a negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of purified PDE enzyme diluted in assay buffer to each well. The optimal enzyme concentration should be determined empirically to achieve a signal-to-background ratio of at least 5.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding 10 µL of cAMP or cGMP substrate diluted in assay buffer. The final substrate concentration should be at or below the Km for the specific PDE isoform.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Add the PDE-Glo™ detection reagents according to the manufacturer's instructions. This typically involves a two-step process to stop the PDE reaction and then generate the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Cell-Based High-Throughput Screening Assay: CRE-Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of endogenous PDE activity in a cellular context.
Principle: This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of a cAMP response element (CRE). An increase in intracellular cAMP leads to the activation of PKA, which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE in the reporter construct, driving the expression of luciferase. The resulting luminescent signal is proportional to the intracellular cAMP concentration.
Materials:
-
HEK293 or CHO cells stably expressing a CRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin (an adenylyl cyclase activator)
-
This compound (as a positive control)
-
Test compound library
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom microplates
Protocol:
Figure 3: Workflow for the cell-based CRE-Luciferase HTS assay.
-
Cell Seeding: Seed the CRE-luciferase stable cell line into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C.
-
Compound Addition: Add 5 µL of test compounds, this compound (as a positive control), or DMSO (as a negative control) to the wells.
-
Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C.
-
Stimulation: Add 5 µL of forskolin to each well to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a submaximal response (e.g., EC₂₀).
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.
-
Detection: Equilibrate the plate to room temperature and add luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the fold induction of luciferase activity for each test compound relative to the forskolin-stimulated control. Potent PDE inhibitors will show a significant increase in the luminescent signal. Plot the fold induction against the compound concentration to determine the EC₅₀ value.
Conclusion
The provided application notes and protocols offer a robust framework for conducting high-throughput screening campaigns to identify and characterize novel phosphodiesterase inhibitors. This compound serves as a highly effective positive control due to its potent and well-defined inhibitory activity, particularly against the PDE3 family. The combination of biochemical and cell-based assays allows for a comprehensive evaluation of compound activity, from direct enzyme inhibition to cellular efficacy. These methodologies are crucial for advancing the discovery of new therapeutic agents targeting the cyclic nucleotide signaling pathways.
References
Application Notes: Trequinsin as a Tool for Studying PDE3 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trequinsin is an exceptionally potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] Its high affinity and cell-permeable nature make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the PDE3 enzyme in various cellular processes. These notes provide an overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its application in studying PDE3 function in cardiovascular and reproductive biology contexts.
Mechanism of Action: The primary mechanism of action for this compound is the competitive inhibition of the PDE3 enzyme. PDE3 is responsible for hydrolyzing cAMP into the inactive 5'-AMP. By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[3][4] This elevation in intracellular cAMP concentration activates downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA), which then phosphorylates various target proteins, eliciting a range of cell-specific physiological responses.[3][5]
Caption: General mechanism of this compound action on the cAMP pathway.
Quantitative Data
The inhibitory potency of this compound against PDE3 is well-documented, showcasing its high affinity.
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ Value | Cell/Tissue Context | Reference |
|---|---|---|---|
| cGMP-inhibited phosphodiesterase (PDE3) | 250 pM | General | |
| cGMP-inhibited phosphodiesterase (PDE3) | 300 pM | General | [2] |
| PDE3A | 0.04 nM | T84 human colonic adenocarcinoma cell lysates | [1] |
| PDE3B | 0.03 nM | T84 human colonic adenocarcinoma cell lysates | [1] |
| Arachidonic acid-induced platelet aggregation | 50 pM | Human platelets |
| Multidrug Resistant Protein 5 (MRP5) | Kᵢ = 240 nM | Chinese hamster lung fibroblasts |[1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 441.95 g/mol | |
| Formula | C₂₄H₂₇N₃O₃·HCl | |
| CAS Number | 78416-81-6 | [2] |
| Purity | ≥97% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Storage | Desiccate at Room Temperature | |
Applications & Experimental Protocols
Cardiovascular Research: Vascular Smooth Muscle Relaxation
This compound is an effective tool for studying the role of PDE3 in regulating vascular tone. Increased cAMP in vascular smooth muscle cells (VSMCs) leads to the activation of PKA, which phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.[6][7][8]
Caption: this compound-induced signaling in vascular smooth muscle.
Protocol: Ex Vivo Aortic Ring Relaxation Assay
This protocol assesses the vasodilatory effect of this compound on pre-constricted arterial segments.
-
Tissue Preparation:
-
Humanely euthanize a rat and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
-
Mounting:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Induce contraction with a submaximal concentration of phenylephrine (PE, e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once a stable contraction plateau is reached, confirm endothelial integrity by adding acetylcholine (ACh, e.g., 10 µM). A relaxation of >70% indicates healthy endothelium. Wash the rings and allow them to return to baseline.
-
-
Experimental Procedure:
-
Pre-constrict the aortic rings again with PE (1 µM).
-
Once a stable plateau is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath in a stepwise manner.
-
Allow the tissue to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the tension at each concentration of this compound.
-
Express the relaxation as a percentage of the maximal contraction induced by PE.
-
Plot the concentration-response curve and calculate the EC₅₀ value for this compound.
-
Cardiovascular Research: Cardiac Muscle Contractility
In cardiac muscle, PDE3 inhibition by this compound increases cAMP levels, leading to PKA activation. PKA phosphorylates L-type calcium channels, increasing Ca²⁺ influx during the action potential. This enhances Ca²⁺-induced Ca²⁺ release from the sarcoplasmic reticulum, resulting in a positive inotropic (increased contractility) effect.[3][6]
Caption: this compound-induced signaling in cardiac myocytes.
Protocol: Isolated Papillary Muscle Contractility Assay
This protocol measures the effect of this compound on the contractility of isolated cardiac muscle.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig or rabbit and rapidly excise the heart, placing it in oxygenated, 37°C Tyrode's solution (composition in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.3 NaH₂PO₄, 10 Glucose, 10 HEPES, pH 7.4).
-
Dissect a thin, uniform papillary muscle from the right ventricle.
-
-
Mounting:
-
Mount the muscle vertically in a temperature-controlled organ bath containing Tyrode's solution, bubbled with 100% O₂.
-
Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.
-
Position platinum field electrodes parallel to the muscle.
-
-
Equilibration and Pacing:
-
Allow the muscle to equilibrate for 60 minutes, stretching it to the length at which it develops maximal twitch tension (Lₘₐₓ).
-
Pace the muscle electrically with square-wave pulses (e.g., 1 Hz frequency, 5 ms duration, voltage ~20% above threshold).
-
-
Experimental Procedure:
-
Once a stable baseline of contractile force is established, introduce this compound into the bath.
-
Administer this compound in a cumulative concentration-response fashion (e.g., 1 nM to 10 µM), allowing the contractile force to stabilize for 10-15 minutes at each concentration.
-
-
Data Analysis:
-
Measure the peak developed tension at baseline and for each concentration of this compound.
-
Calculate the percentage increase in developed tension relative to the baseline.
-
Plot the concentration-response curve to determine the EC₅₀ for the positive inotropic effect.
-
Reproductive Biology: Sperm Motility and Function
Recent studies have revealed novel actions of this compound in human sperm. Beyond its canonical PDE3 inhibitory role, it acts as an agonist of the sperm-specific CatSper ion channel, increasing intracellular Ca²⁺ ([Ca²⁺]ᵢ).[9][10] It also increases intracellular cGMP.[9][11] These combined actions significantly enhance sperm hyperactivation, a vigorous motility pattern essential for fertilization.[10][12][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Regulation of contraction in cardiac and smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relaxation of vascular smooth muscle by isoproterenol, dibutyryl-cyclic AMP and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxant effects of forskolin in smooth muscle. Role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording with Trequinsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trequinsin, a potent phosphodiesterase 3 (PDE3) inhibitor, in electrophysiological studies. This document details its mechanism of action, provides established protocols for its application, and summarizes its observed effects on various cell types.
Introduction
This compound hydrochloride is a highly potent inhibitor of the cGMP-inhibited phosphodiesterase (PDE3). Its primary mechanism of action is the inhibition of PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This modulation of cyclic nucleotide signaling pathways has significant downstream effects on ion channel activity and cellular electrophysiology. While initially investigated as a potential antihypertensive agent, recent research has highlighted its novel pharmacological actions, particularly in the context of sperm cell function.
Mechanism of Action
This compound's effects on cellular electrophysiology are multifaceted:
-
Primary Mechanism: PDE3 Inhibition: By inhibiting PDE3, this compound prevents the breakdown of cAMP and cGMP. Elevated levels of these second messengers can modulate the activity of various ion channels through protein kinase A (PKA) and protein kinase G (PKG) dependent phosphorylation events.
-
Novel Actions on Ion Channels: Beyond its canonical role as a PDE3 inhibitor, this compound has been shown to directly modulate the activity of specific ion channels. In human sperm, it acts as an agonist of the cation channel of sperm (CatSper) and a partial inhibitor of potassium channels.[1][2] This dual action contributes to an increase in intracellular calcium ([Ca²⁺]i).[1][2][3]
The following diagram illustrates the signaling pathway of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from electrophysiological studies.
Table 1: Effects of this compound on Sperm Electrophysiology and Function
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| CatSper Channel Activity | Human Sperm | 10 µM | Direct activation, potentiation of current | [1][3] |
| Potassium Channel (KSper) Activity | Human Sperm | 10 µM | Partial inhibition, leading to partial depolarization | [3] |
| Intracellular Calcium ([Ca²⁺]i) | Human Sperm | 10 µM | Potent increase | [3] |
| Intracellular cGMP | Human Sperm | Not specified | Significant increase | [1] |
| Intracellular cAMP | Human Sperm | Not specified | No significant change | [3] |
| Sperm Hyperactivation | Human Sperm | 10 µM | Significant increase | [1][3] |
| Progressive Motility (poor motility fraction) | Human Sperm | Not specified | Significant increase in capacitating and non-capacitating conditions | [1] |
Table 2: General Electrophysiological Effects of PDE3 Inhibitors on Other Tissues (for contextual understanding)
| Parameter | Cell Type | PDE3 Inhibitor(s) | Observed Effect |
| Inotropy (Contractility) | Cardiac Myocytes | Milrinone, Amrinone | Increased |
| Chronotropy (Heart Rate) | Cardiac Myocytes | Milrinone, Amrinone | Increased |
| Dromotropy (Conduction Velocity) | Cardiac Myocytes | Milrinone, Amrinone | Increased |
| L-type Ca²⁺ Current (ICa,L) | Cardiac Myocytes | General PDE3 inhibitors | Increased |
| Vasodilation | Smooth Muscle Cells | Cilostazol, Milrinone | Relaxation |
| Neuronal Survival | Primary Rat Cortical Neurons | This compound (5-10 µM) | Neuroprotection against various insults |
Experimental Protocols
The following protocols are based on methodologies cited in the literature and can be adapted for the application of this compound in various electrophysiological setups.
Protocol 1: Whole-Cell Patch-Clamp Recording on Human Sperm
This protocol is adapted from studies investigating the effects of this compound on human sperm ion channels.
1. Sperm Preparation:
- Collect semen samples and allow for liquefaction for 30-60 minutes at 37°C.
- Isolate motile sperm using a density gradient centrifugation (DGC) or a swim-up procedure.
- Resuspend the final sperm pellet in a suitable buffer (e.g., Human Tubal Fluid medium) for capacitation, if required.
2. Electrophysiological Recording:
- Allow sperm to adhere to a glass coverslip in a recording chamber.
- Perfuse the chamber with an external solution.
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).
- Pull borosilicate glass pipettes to a resistance of 8-12 MΩ.
- Establish a giga-ohm seal on the sperm head or midpiece.
- Rupture the membrane to achieve the whole-cell configuration.
- Record baseline currents in the voltage-clamp or membrane potential in the current-clamp mode.
3. This compound Application:
- Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in the external solution to the desired final concentration (e.g., 10 µM).
- Perfuse the recording chamber with the this compound-containing external solution.
- Record changes in ion channel currents or membrane potential.
4. Data Analysis:
- Analyze changes in current amplitude, current-voltage (I-V) relationship, and membrane potential before and after this compound application.
The following diagram illustrates the experimental workflow for whole-cell patch-clamp recording with this compound application.
Protocol 2: General Protocol for Electrophysiological Recording in Other Cell Types (e.g., Smooth Muscle, Cardiac, Neuronal Cells)
This protocol provides a general framework that should be optimized for the specific cell type under investigation.
1. Cell Preparation:
- Smooth Muscle Cells: Isolate single smooth muscle cells from tissue samples (e.g., vascular, airway, or gastrointestinal smooth muscle) using enzymatic digestion.
- Cardiac Myocytes: Isolate ventricular or atrial myocytes from heart tissue using enzymatic digestion (e.g., Langendorff perfusion).
- Neuronal Cells: Use primary neuronal cultures or cultured cell lines expressing the ion channel of interest.
2. Electrophysiological Recording:
- Use appropriate external and internal solutions for the specific cell type and ion channels being studied.
- Establish a whole-cell patch-clamp configuration as described in Protocol 1.
- Record baseline electrical activity (e.g., action potentials, resting membrane potential, specific ion channel currents).
3. This compound Application and Data Analysis:
- Follow the procedures for this compound application and data analysis as outlined in Protocol 1, adjusting concentrations and recording parameters as necessary for the specific cell type and experimental question.
Mandatory Visualizations
The following diagrams provide a visual representation of the key concepts and workflows described in these application notes.
References
- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rke.abertay.ac.uk [rke.abertay.ac.uk]
Application Notes and Protocols for Trequinsin Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Trequinsin, a potent phosphodiesterase 3 (PDE3) inhibitor, in various animal models of hypertension. The protocols and data presented are synthesized from available research to guide the design and execution of preclinical studies evaluating the antihypertensive efficacy of this compound.
Introduction to this compound
This compound is a powerful antihypertensive agent that functions as a vasodilator.[1] Its primary mechanism of action is the inhibition of cAMP phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. This increase in cAMP promotes muscle relaxation, resulting in vasodilation and a subsequent reduction in blood pressure.[1] this compound has been evaluated in several animal models of hypertension, including spontaneously hypertensive rats (SHR) and dogs with induced hypertension.[1]
Mechanism of Action: PDE3 Inhibition and Vasodilation
This compound exerts its vasodilatory effects by specifically inhibiting phosphodiesterase 3 (PDE3). The signaling pathway is initiated by the activation of adenylyl cyclase, which converts ATP to cAMP. This compound's inhibition of PDE3 prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. This elevated cAMP level activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
References
Measuring Intracellular Calcium Changes with Trequinsin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trequinsin is a highly potent and specific phosphodiesterase 3 (PDE3) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular signaling pathways.[2][3] This elevation in cAMP can, in turn, modulate intracellular calcium ([Ca2+]i) levels, making this compound a valuable pharmacological tool for studying calcium signaling.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its effects on intracellular calcium dynamics.
Mechanism of Action: this compound and Calcium Signaling
This compound's influence on intracellular calcium is primarily mediated through the cAMP-Protein Kinase A (PKA) signaling cascade. The general pathway is as follows:
-
PDE3 Inhibition : this compound enters the cell and binds to PDE3, inhibiting its enzymatic activity.
-
cAMP Accumulation : The inhibition of PDE3 prevents the breakdown of cAMP, leading to its accumulation within the cytoplasm.[2]
-
PKA Activation : Elevated cAMP levels activate PKA.
-
Modulation of Calcium Channels : Activated PKA can phosphorylate and modulate the activity of various downstream targets, including ion channels responsible for calcium influx or release from intracellular stores.
In specific cell types, such as human sperm, this compound has been shown to directly activate CatSper channels, which are pH-sensitive calcium channels crucial for sperm hyperactivation and motility.[2][4] This leads to a significant and measurable increase in intracellular calcium.[5][6] this compound has also been observed to increase intracellular cGMP levels in sperm.[5][6]
Key Applications
-
Studying cAMP-mediated calcium signaling : Investigate the role of the cAMP/PKA pathway in regulating intracellular calcium in various cell types.
-
Screening for modulators of calcium channels : Use this compound as a positive control or tool to probe the function of calcium channels that are sensitive to the cAMP signaling pathway.
-
Investigating sperm physiology : Analyze the mechanisms of sperm activation, motility, and the acrosome reaction, where calcium is a key regulator.[5][6][7]
-
Drug discovery : Characterize novel compounds that may interact with or modulate the PDE3-cAMP-calcium signaling axis.
Data Presentation
This compound Potency and Efficacy on Intracellular Calcium
| Parameter | Cell Type | Value | Reference |
| EC50 for [Ca2+]i increase | Human Sperm | 6.4 μM (95% CI: 4.1–9.9 μM) | [5] |
| Efficacious Agonist Response | Human Sperm | Elicited >90% of the [Ca2+]i increase compared to a saturating dose of progesterone when tested at 40 μM. | [2][5] |
| IC50 for PDE3 Inhibition | cGMP-inhibited phosphodiesterase | 250 pM | |
| IC50 for Platelet Aggregation | Human Platelets (Arachidonic Acid-Induced) | 50 pM |
Effects of this compound on Sperm Function
| Parameter | Condition | Result | Reference |
| Cell Hyperactivation | Capacitated Donor Sperm | Significantly increased | [5] |
| Cell Hyperactivation | Capacitated Patient Sperm | Increased in 22 out of 25 samples (88%) | [2][5] |
| Penetration into Viscous Medium | Capacitated Donor Sperm | Significantly increased | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to increased intracellular calcium.
Caption: Experimental workflow for measuring this compound-induced calcium changes.
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium Changes using a Fluorescent Plate Reader
This protocol is adapted from methodologies used for high-throughput screening and is suitable for adherent or suspension cells.[5][8][9]
Materials:
-
This compound hydrochloride (stock solution in DMSO)
-
Cells of interest
-
96-well or 384-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescent plate reader with kinetic reading capabilities and preferably injectors (e.g., Flexstation 3, Tecan Infinite M200)
Procedure:
-
Cell Plating:
-
Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
For suspension cells, use plates coated with a cell adhesion-promoting substance (e.g., poly-D-lysine) or use a protocol for suspension cells.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Fura-2 AM, a final concentration of 2-5 µM is common.[8][9] Include 0.02% Pluronic F-127 to aid in dye dispersal.
-
Aspirate the culture medium from the wells.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with pre-warmed HBSS or buffer to remove any extracellular dye.
-
After the final wash, add fresh buffer to the wells.
-
-
Measurement:
-
Place the microplate into the fluorescent plate reader and allow the temperature to equilibrate.
-
Set the instrument parameters for the specific dye. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.[9][10] For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add this compound at the desired final concentrations. If the plate reader has injectors, this can be done automatically.
-
Continue to record the fluorescence kinetically for 5-15 minutes to capture the full calcium response.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380).[10]
-
The change in fluorescence or ratio over time reflects the change in intracellular calcium.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the EC50.
-
Protocol 2: Confirmation of cAMP/PKA Pathway Involvement
This protocol uses inhibitors of the cAMP/PKA pathway to confirm that this compound's effect on calcium is mediated through this cascade.
Materials:
-
All materials from Protocol 1
-
PKA inhibitor (e.g., H-89, Rp-cAMPS)
-
Adenylyl cyclase inhibitor (e.g., SQ 22,536)
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell plating and dye loading.
-
Inhibitor Pre-incubation:
-
After the washing step, add buffer containing the PKA inhibitor or adenylyl cyclase inhibitor to the appropriate wells.
-
Incubate for 15-30 minutes to allow the inhibitors to take effect.
-
-
Measurement:
-
Proceed with step 4 of Protocol 1, measuring a baseline before adding this compound.
-
Add this compound to both control wells and wells pre-treated with the inhibitors.
-
Record the kinetic calcium response.
-
-
Data Analysis:
-
Compare the calcium response to this compound in the presence and absence of the inhibitors.
-
A significant reduction or abolishment of the this compound-induced calcium signal in the presence of the inhibitors would confirm the involvement of the cAMP/PKA pathway.
-
Concluding Remarks
This compound is a powerful pharmacological agent for elucidating the role of the PDE3-cAMP signaling axis in the regulation of intracellular calcium. The provided protocols offer a framework for researchers to design and execute experiments to measure and understand this compound-induced calcium changes in their specific cellular models. Careful optimization of cell handling, dye loading, and instrument settings will ensure high-quality, reproducible data.
References
- 1. This compound = 98 78416-81-6 [sigmaaldrich.com]
- 2. This compound hydrochloride (78416-81-6) for sale [vulcanchem.com]
- 3. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemosensing Role of CatSper in Mammalian Sperm: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: Trequinsin for Enhancing Cryopreserved Sperm Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of spermatozoa for fertility preservation and assisted reproductive technologies. However, the freeze-thaw process can inflict considerable damage to sperm, leading to decreased motility, viability, and fertilizing potential.[1][2] A significant challenge in andrology and reproductive medicine is the recovery of motile and functional sperm post-thaw. Pharmacological intervention to stimulate the motility of cryopreserved sperm is an area of active research. Trequinsin, a phosphodiesterase (PDE) inhibitor, has emerged as a promising agent for enhancing sperm motility in fresh human sperm samples.[3] Although direct studies on cryopreserved sperm are not yet available, research on other PDE inhibitors provides a strong rationale for investigating this compound in this application.[4]
These application notes provide a summary of the known effects of this compound on sperm function, based on studies with fresh samples, and a proposed protocol for its use with cryopreserved sperm, adapted from methodologies used for other PDE inhibitors.
Mechanism of Action
This compound hydrochloride is identified as a phosphodiesterase 3 (PDE3) inhibitor.[3][5] In human spermatozoa, its mechanism for enhancing motility is multifaceted and involves the modulation of key signaling pathways:
-
Inhibition of Phosphodiesterase (PDE): While known as a PDE3 inhibitor, in sperm, this compound's primary effect on cyclic nucleotides is an increase in intracellular cyclic guanosine monophosphate (cGMP), with no significant change in cyclic adenosine monophosphate (cAMP).[5]
-
Activation of CatSper Ion Channel: this compound directly activates the sperm-specific calcium ion channel, CatSper.[3][5] This is a critical channel for sperm hyperactivation.
-
Increase in Intracellular Calcium ([Ca2+]i): By activating CatSper, this compound leads to a concentration-dependent increase in intracellular calcium.[3] The half-maximal effective concentration (EC50) for this increase has been measured at 6.4 μM in fresh human sperm.[3]
-
Induction of Hyperactivated Motility: The rise in intracellular calcium triggers hyperactivated motility, a vigorous, asymmetrical swimming pattern essential for sperm to penetrate the viscous environment of the female reproductive tract and fertilize the oocyte.[3][5]
-
Partial Inhibition of KSper: this compound also partially inhibits the potassium channel (KSper), which may contribute to the membrane depolarization that facilitates CatSper activation.[5]
Importantly, studies have shown that this compound does not induce a premature acrosome reaction, a critical factor for maintaining the fertilizing capacity of the sperm.[3][5]
Signaling Pathway of this compound in Spermatozoa
Caption: this compound's signaling pathway in human sperm.
Data Presentation
The following tables summarize the quantitative effects of this compound on fresh human sperm and the effects of another PDE inhibitor, pentoxifylline, on cryopreserved human sperm. This data provides a basis for the expected outcomes when using this compound on frozen-thawed samples.
Table 1: Effect of this compound on Fresh Human Sperm Function
| Parameter | Sperm Source | This compound Concentration | Observed Effect | Reference |
| Intracellular Ca²⁺ ([Ca²⁺]i) | Healthy Donors | EC₅₀ = 6.4 µM | Concentration-dependent increase | [3] |
| Hyperactivation | Capacitated Healthy Donors | 10 µM | Significant increase | [5] |
| Hyperactivation | Patient Samples (n=25) | 10 µM | Increased in 88% (22/25) of samples | [3] |
| Progressive Motility | Poor Motility Fraction (Capacitating) | Not specified | Significant increase | [3] |
| Progressive Motility | Poor Motility Fraction (Non-capacitating) | Not specified | Significant increase | [3] |
| Total Motility | Patient Samples (n=25) | 10 µM | Unaffected in 18/25 samples | [3] |
| Acrosome Reaction | Capacitated Healthy Donors | 10 µM | No premature induction | [3][5] |
| Viscous Medium Penetration | Healthy Donors | 10 µM | Significant increase | [3] |
Table 2: Effect of Pentoxifylline (PDE Inhibitor) on Cryopreserved Human Sperm
| Parameter | Pentoxifylline Concentration | Observed Effect (Post-Thaw) | Reference |
| Progressive Motility | 1 mM | Increased from 15.3% to 23.1% | [4] |
| Total Motility | 1 mM | Increased from 27.4% to 38.2% | [4] |
| Progressive Motility | 3 mM | Increased from 15.3% to 20.7% | [4] |
| Acrosome Morphology | 1 mM | No detrimental effect | [4] |
| Acrosome Morphology | 10 mM | Significantly detrimental effect | [4] |
Experimental Protocols
1. Materials and Reagents
-
Cryopreserved human semen samples
-
This compound hydrochloride (prepare a stock solution, e.g., 10 mM in DMSO)
-
Sperm washing medium (e.g., Human Tubal Fluid medium with HEPES)
-
Culture dishes and tubes
-
Incubator (37°C, 5% CO₂)
-
Water bath (37°C)
-
Centrifuge
-
Computer-Aided Sperm Analyzer (CASA)
-
Reagents for viability staining (e.g., Eosin-Nigrosin or a fluorescent live/dead stain)
-
Reagents for acrosome staining (e.g., FITC-PNA)
-
Flow cytometer or fluorescence microscope
2. Protocol for Thawing Cryopreserved Sperm
This protocol is a standard procedure for thawing cryopreserved sperm.[6]
-
Remove the cryovial or straw from liquid nitrogen storage.
-
Let the vial/straw stand at room temperature for 5 minutes.
-
Transfer the vial/straw to a 37°C water bath for 10-15 minutes until completely thawed.
-
Wipe the exterior of the vial/straw with a sterile wipe.
-
Carefully open the container and transfer the entire contents to a sterile 15 mL conical tube.
-
Slowly add sperm washing medium to the tube. A common practice is to add the first 0.5 mL dropwise, then add medium up to a total volume of 5-10 mL.
-
Centrifuge at 300 x g for 10 minutes to pellet the sperm and separate them from the cryoprotectant.
-
Carefully aspirate and discard the supernatant.
-
Gently resuspend the sperm pellet in 1-2 mL of fresh sperm washing medium.
-
Perform an initial assessment of sperm concentration and motility using a CASA system or manually.
3. Proposed Protocol for this compound Treatment of Thawed Sperm
Disclaimer: This protocol is a proposed methodology based on studies with fresh sperm and other PDE inhibitors on cryopreserved sperm. It is essential to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound with cryopreserved sperm.
-
Following the thawing protocol (Section 2), adjust the concentration of the washed sperm suspension to a suitable level for analysis (e.g., 10-20 x 10⁶ sperm/mL) with fresh, pre-warmed sperm washing medium.
-
Divide the sperm suspension into aliquots for different treatment conditions (e.g., Control, this compound).
-
To the 'this compound' aliquot, add this compound from the stock solution to achieve the desired final concentration. Based on fresh sperm data, a starting concentration range of 1 µM to 10 µM is recommended. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions, including the control (vehicle control), and is at a non-toxic level (typically ≤ 0.1%).
-
Incubate all samples at 37°C for a predetermined time. An incubation period of 30-60 minutes is a reasonable starting point.
-
Following incubation, gently mix the samples and proceed with functional assessments.
Experimental Workflow
Caption: Experimental workflow for this compound treatment.
4. Assessment of Sperm Parameters
-
Motility and Hyperactivation Analysis:
-
Load an aliquot of the treated sperm suspension onto a pre-warmed analysis chamber (e.g., a Makler or Leja slide).
-
Use a CASA system to analyze multiple fields to assess parameters such as total motility (%), progressive motility (%), curvilinear velocity (VCL), straight-line velocity (VSL), and amplitude of lateral head displacement (ALH).
-
Define hyperactivation based on established criteria (e.g., VCL > 150 µm/s, ALH > 7 µm, and LIN < 50%).
-
-
Viability Assessment:
-
Use a vital stain such as Eosin-Nigrosin or a fluorescent dye combination (e.g., SYBR-14/propidium iodide).
-
Mix a small aliquot of the sperm suspension with the staining solution according to the manufacturer's protocol.
-
Analyze at least 200 sperm per sample using a light or fluorescence microscope, or a flow cytometer, to determine the percentage of live sperm.
-
-
Acrosome Status Assessment:
-
Use a fluorescent probe that binds to the acrosomal contents, such as fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA), in conjunction with a viability stain.
-
Fix and stain the sperm according to a validated protocol.
-
Analyze at least 200 live sperm per sample using fluorescence microscopy or flow cytometry to determine the percentage of acrosome-intact sperm.
-
Conclusion
This compound demonstrates significant potential as a pharmacological agent to enhance the motility of human spermatozoa, particularly hyperactivation. While current data is derived from fresh samples, its mechanism of action via the CatSper calcium channel provides a strong foundation for its application to cryopreserved sperm, which often suffer from reduced motility. The provided protocols offer a starting point for researchers to investigate the efficacy of this compound in improving the functional quality of post-thaw sperm. Optimization of concentration and incubation conditions will be critical for translating this potential into a reliable method for research and clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. um.es [um.es]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxifylline-supplemented cryoprotectant improves human sperm motility after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Troubleshooting & Optimization
Trequinsin not dissolving in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trequinsin. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable phosphodiesterase 3 (PDE3) inhibitor.[1] Its primary mechanism of action is the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.[1]
Q2: What are the known effects of this compound on cellular signaling?
Beyond its primary role as a PDE3 inhibitor, this compound has been observed to have other effects on cellular signaling pathways. Notably, it can increase intracellular calcium ([Ca2+]i) and cyclic guanosine monophosphate (cGMP) levels.[2][3] This suggests a more complex pharmacological profile than a simple PDE3 inhibitor.
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored desiccated at room temperature. Stock solutions prepared in DMSO can be stored at -20°C for up to six months. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dissolving this compound in Aqueous Solution
A common challenge encountered when working with this compound is its low solubility in aqueous solutions. The following guide provides a step-by-step protocol and troubleshooting tips to ensure successful preparation of this compound for your experiments.
Physicochemical Properties and Solubility
This compound hydrochloride is readily soluble in organic solvents but has limited solubility in aqueous solutions.
| Property | Value | Source |
| Molecular Weight | 441.95 g/mol | |
| Solubility in DMSO | 100 mM | |
| Solubility in Ethanol | 100 mM | |
| Solubility in Water | ~500 µM |
Experimental Protocol: Preparing a this compound Working Solution
The recommended method for preparing an aqueous working solution of this compound is to first create a concentrated stock solution in an organic solvent, followed by dilution in the desired aqueous buffer.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
In a sterile, amber microcentrifuge tube, dissolve the this compound powder in anhydrous, sterile DMSO to create a stock solution (e.g., 10 mM to 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution if necessary.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store at -20°C for long-term storage (up to 6 months).
-
-
Prepare the Aqueous Working Solution:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution into your pre-warmed sterile aqueous buffer to the final desired concentration.
-
Crucially, add the this compound-DMSO stock solution to the aqueous buffer while gently vortexing. This rapid mixing helps to prevent precipitation.
-
Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically ≤ 0.5%).
-
Troubleshooting Common Dissolution Issues
Problem: this compound precipitates out of solution when diluted into the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration | This compound has limited aqueous solubility. Ensure your final working concentration does not exceed its solubility limit in your specific buffer. |
| Improper mixing | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid and even dispersion. |
| Low temperature | Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock. |
| pH of the buffer | The solubility of this compound may be pH-dependent. While specific data is limited, consider testing a range of physiologically relevant pH values for your buffer if precipitation persists. |
| High DMSO concentration in the final solution | While counterintuitive, a very high initial DMSO concentration upon dilution can sometimes cause the compound to crash out. Try a more gradual serial dilution. |
Problem: The this compound powder is difficult to dissolve in DMSO.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution | Use a vortex mixer for a sufficient amount of time. If particles are still visible, brief sonication or gentle warming (not exceeding 37°C) can be effective. |
| Moisture in DMSO | Use anhydrous, sterile DMSO to prepare your stock solution. Moisture can affect the solubility of hydrophobic compounds. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution.
Troubleshooting Logic for this compound Dissolution
Caption: Troubleshooting workflow for this compound precipitation.
This compound Signaling Pathway
Caption: this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trequinsin Cytotoxicity at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals who are using Trequinsin in their experiments and may be encountering unexpected cytotoxic effects at high concentrations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound hydrochloride is a highly potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase (PDE3). Its IC50 value for PDE3 is in the picomolar range (IC50 = 250 pM). By inhibiting PDE3, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in their intracellular levels. It also activates CatSper channels, which increases intracellular calcium (Ca2+), and decreases potassium channel activity in sperm.
Q2: At what concentrations is this compound typically used, and have cytotoxic effects been reported?
Q3: What are the potential mechanisms of cytotoxicity at high concentrations of this compound?
While direct evidence is limited, cytotoxicity at high concentrations of this compound could be hypothesized to occur through several mechanisms related to its potent PDE3 inhibition and other off-target effects:
-
Cyclic Nucleotide Overload: Excessive accumulation of intracellular cAMP and cGMP can disrupt normal cellular signaling and lead to apoptosis.
-
Calcium Dysregulation: this compound is known to increase intracellular Ca2+.[1][4] At high concentrations, this could lead to calcium overload, mitochondrial dysfunction, and activation of apoptotic pathways.
-
Off-Target Effects: At concentrations significantly higher than its PDE3 IC50, this compound may interact with other cellular targets, leading to unforeseen toxic effects.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.
Problem 1: High variability in cytotoxicity readings between replicate wells.
High variability can mask the true effect of the compound and is often related to technical inconsistencies.[5]
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh pipette tips for each replicate. When preparing serial dilutions, ensure thorough mixing at each step. |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, which can cause inconsistent dosing and interfere with absorbance or fluorescence readings.[5] |
Problem 2: Higher than expected cytotoxicity in this compound-treated cells compared to controls.
This could be due to the intrinsic properties of this compound at high concentrations or experimental artifacts.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | This compound is often dissolved in DMSO or ethanol. Ensure the final concentration of the solvent in the culture medium is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell type (typically <0.5% for DMSO).[5] |
| Supraphysiological Cyclic Nucleotide Levels | High concentrations of a potent PDE3 inhibitor can lead to excessive accumulation of cAMP and cGMP. Consider performing a dose-response curve with a wider range of concentrations to identify the threshold for cytotoxicity. |
| Calcium Overload | The increase in intracellular calcium induced by this compound might be exacerbated at high concentrations. Consider using a lower concentration or a shorter incubation time. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or high-passage-number cells can be more sensitive to stress.[5] |
Problem 3: Low or inconsistent signal in your cytotoxicity assay.
This can be due to issues with the assay itself or the cells.
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Choice | The chosen cytotoxicity assay (e.g., MTT, LDH, Annexin V) may not be optimal for your cell type or the expected mechanism of cell death. Consider trying an alternative method. |
| Suboptimal Cell Density | Too few or too many cells can lead to results outside the linear range of the assay. Perform a cell titration experiment to determine the optimal seeding density. |
| Reagent Issues | Ensure that all assay reagents are properly stored, not expired, and prepared fresh if necessary.[5] |
| Phenol Red Interference | Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric assays like MTT.[5] Consider using a phenol red-free medium during the assay incubation step. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound as described in the MTT protocol.
-
After the treatment period, collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells will be Annexin V-FITC and PI negative.
-
Early apoptotic cells will be Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.
-
Visualizations
References
- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 3. Inhibitors of phosphodiesterase (pentoxifylline, this compound) inhibit apical and subcellular matrix expression of tissue factor in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Trequinsin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and technical information for experiments involving Trequinsin. This compound is a highly potent phosphodiesterase 3 (PDE3) inhibitor with a complex pharmacological profile that can lead to unexpected or inconsistent results. This resource aims to help you identify potential sources of variability and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent from one experiment to the next. What are the common causes?
A1: Inconsistent results with potent small molecules like this compound can stem from several factors related to reagent handling, assay conditions, and the compound's inherent properties. Here are the primary areas to investigate:
-
Reagent Stability and Handling:
-
This compound Stock Solution: this compound solutions, especially in aqueous buffers, may have limited stability. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution in an organic solvent like DMSO or ethanol.[1] Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Stock solutions in DMSO are reported to be stable for up to 6 months when stored at -20°C.
-
Enzyme Instability: If you are using purified phosphodiesterase, ensure it is properly stored in aliquots at -80°C and avoid multiple freeze-thaw cycles. Enzyme activity can decrease over time.[2]
-
Substrate Degradation: The substrates for PDE enzymes, cAMP and cGMP, can degrade. Prepare fresh substrate solutions for each experiment and store stocks at -20°C or below.[2]
-
-
Assay Conditions:
-
Inaccurate Concentrations: Verify the concentration of your this compound stock solution. Ensure complete solubilization in the vehicle (e.g., DMSO). Use calibrated pipettes and perform serial dilutions carefully to avoid inaccuracies.[2]
-
Temperature and Incubation Times: Fluctuations in temperature or inconsistent incubation times can significantly alter enzyme kinetics and cellular responses. Use temperature-controlled incubators and automated liquid handlers or consistent manual timing for all steps.[2]
-
-
Cellular Assay Variability:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density. Cell stress or over-confluence can alter endogenous PDE expression and signaling pathways.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can profoundly impact cellular responses and lead to unreliable data.
-
Q2: I'm observing a cellular phenotype that doesn't seem to be related to PDE3 inhibition. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a strong indicator of off-target activity. While this compound is a potent PDE3 inhibitor, its mechanism is known to be complex, and like many kinase and phosphodiesterase inhibitors, it may interact with other proteins.[3]
-
Known Off-Target Activities: In human sperm, this compound has been shown to have effects independent of PDE3 inhibition. These include:
-
Activation of the CatSper ion channel, leading to an increase in intracellular calcium ([Ca²⁺]i).
-
Partial inhibition of potassium channel activity.
-
An increase in intracellular cGMP, in addition to the expected rise in cAMP from PDE3 inhibition.
-
-
Potential Cross-Reactivity with Other PDEs: Many PDE inhibitors show cross-reactivity with other PDE isoforms due to structural similarities in the catalytic domain.[3] For example, some PDE5 inhibitors are known to also inhibit PDE6, leading to visual disturbances.[4] A comprehensive selectivity profile of this compound against all 11 PDE families is not widely available in published literature. If your experimental system expresses other PDE isoforms, this compound could be inhibiting them, leading to unexpected results.
-
How to Investigate Off-Target Effects:
-
Use a Structurally Different Inhibitor: Employ another potent and selective PDE3 inhibitor with a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be an on-target effect of PDE3 inhibition. If the phenotype is unique to this compound, it is likely an off-target effect.
-
Selectivity Profiling: Test this compound against a panel of other purified PDE isoforms to determine its IC50 values and create a selectivity profile.
-
Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PDE3 in your intact cells at the concentrations used.
-
Q3: My IC50 value for this compound is different from what is reported in the literature. Why might this be?
A3: Discrepancies in IC50 values are common and can be due to differences in experimental conditions.[4]
-
Assay Format: Different assay formats (e.g., fluorescence polarization, colorimetric, luminescence-based) can yield different IC50 values.
-
Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. It is recommended to use a cAMP or cGMP concentration at or below the Michaelis-Menten constant (Km) for the specific PDE enzyme.
-
Enzyme Source and Purity: The specific activity of the PDE enzyme can vary between lots and suppliers, affecting inhibitor potency measurements.
-
Data Analysis: Using an inappropriate data fitting model can lead to inaccurate IC50 calculations. A non-linear regression model, such as a four-parameter logistic equation, is generally recommended.[2]
Q4: I am having issues with this compound solubility in my aqueous assay buffer. What can I do?
A4: this compound hydrochloride has limited solubility in water (approx. 500 µM), but is readily soluble in organic solvents.
-
Solvent Choice: this compound is soluble up to 100 mM in DMSO and ethanol.[5] Prepare a high-concentration stock solution in one of these solvents.
-
Final Solvent Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO or ethanol can affect enzyme activity and cell viability.
-
Visual Inspection: Always visually inspect your solutions, especially at the highest concentrations, for any signs of precipitation. If you observe cloudiness or particles, you may have exceeded the solubility limit in your specific buffer.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Source |
| Chemical Name | 2,3,6,7-Tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride | [5] |
| Molecular Formula | C₂₄H₂₇N₃O₃ · HCl | [6] |
| Molecular Weight | 441.95 g/mol | [6] |
| Solubility | ≤ 100 mM in DMSO≤ 100 mM in Ethanol~500 µM in water | [6][7] |
| Storage (Solid) | Desiccate at Room Temperature | [6] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 6 months | [7] |
Table 2: Reported Potency (IC50) of this compound
| Target | IC50 Value | Comments | Source |
| PDE3 | 250 pM | cGMP-inhibited phosphodiesterase | [5][6] |
| PDE3A | 0.04 nM (40 pM) | In T84 human colonic adenocarcinoma cell lysates | |
| PDE3B | 0.03 nM (30 pM) | In T84 human colonic adenocarcinoma cell lysates | |
| Platelet Aggregation | 50 pM | Arachidonic acid-induced, human platelets | [5][6] |
| Intracellular Ca²⁺ Increase | EC50 = 6.4 µM | In human sperm | [2] |
Experimental Protocols
Protocol 1: General Phosphodiesterase (PDE) Activity Assay (Colorimetric)
This protocol is a general method for measuring PDE activity and can be adapted to screen inhibitors like this compound. It is based on the Malachite Green assay principle.
Materials:
-
Purified recombinant PDE enzyme (e.g., PDE3A)
-
This compound
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
3',5'-cAMP or 3',5'-cGMP substrate
-
5'-Nucleotidase (e.g., from Crotalus atrox)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader (620-650 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for the assay.
-
Reconstitute and dilute the PDE enzyme in cold assay buffer to the desired working concentration. Keep on ice.
-
Prepare the cAMP/cGMP substrate solution in assay buffer.
-
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 5 µL of your serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 10 µL of 5'-Nucleotidase solution to each well.
-
-
Enzyme Reaction:
-
To initiate the reaction, add 10 µL of the PDE enzyme solution to all wells except the "no enzyme" control wells.
-
Immediately after, add 10 µL of the cAMP/cGMP substrate solution to all wells. The final reaction volume is 60 µL.
-
Mix the plate gently and incubate at 30°C or 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will detect the inorganic phosphate released by the 5'-nucleotidase.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~630 nm using a microplate reader.
-
Subtract the background absorbance (from "no enzyme" control wells).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound's complex signaling pathways in human sperm.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Caption: General experimental workflow for characterizing a PDE inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
Optimizing Trequinsin Concentration for Sperm Motility: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing trequinsin for the enhancement of sperm motility. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and an overview of the associated signaling pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound and sperm motility.
| Issue | Potential Cause | Recommended Solution |
| No significant increase in sperm motility after this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response. | Verify the final concentration of this compound in your assay. Based on published studies, concentrations around 10µM have been shown to be effective.[1] Consider performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions. |
| Inadequate Capacitation Conditions: this compound's effects on motility, particularly hyperactivation, are more pronounced under capacitating conditions.[2] | Ensure your sperm incubation medium contains the necessary components for capacitation, such as bicarbonate and bovine serum albumin (BSA). | |
| Poor Initial Sperm Quality: The baseline motility of the sperm sample may be too low for this compound to have a measurable effect. | Assess the initial total and progressive motility of the sperm sample before starting the experiment. While this compound has been shown to improve motility in poor-quality samples, there may be a threshold below which its effects are negligible.[2] | |
| Inconsistent results between experiments. | Variability in Sperm Donors: Sperm parameters can vary significantly between individuals. | If possible, pool samples from multiple donors to reduce inter-individual variability.[3] If using single-donor samples, ensure a sufficient number of biological replicates to account for this variability. |
| Inconsistent Incubation Times: The duration of exposure to this compound can influence its effects. | Standardize the incubation time with this compound across all experiments. A 40-minute incubation has been shown to be effective for increasing progressive motility.[2] | |
| Temperature Fluctuations: Sperm motility is highly sensitive to temperature changes. | Maintain a constant temperature of 37°C throughout the experiment, from sperm preparation to motility analysis, using a heated microscope stage and incubators.[4][5] | |
| Decrease in sperm motility at high this compound concentrations. | Cellular Toxicity: High concentrations of any compound can have cytotoxic effects. | Perform a viability assay (e.g., using propidium iodide staining) in parallel with your motility assessment to determine if high concentrations of this compound are impacting sperm viability.[2] |
| Unexpected changes in acrosome reaction. | Off-target effects: While this compound has not been shown to induce premature acrosome reaction, this should be verified under your experimental conditions.[1][2] | Assess the acrosome status of the sperm (e.g., using PNA-FITC staining) following this compound treatment to ensure it is not inducing a premature acrosome reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on sperm motility?
A1: this compound is known as a phosphodiesterase 3 (PDE3) inhibitor.[1][6] However, in human sperm, its pro-motility effects are also attributed to its novel pharmacological actions, including the activation of the CatSper ion channel, leading to an increase in intracellular calcium ([Ca2+]i), and an increase in intracellular cyclic GMP (cGMP).[2][7]
Q2: What is the recommended starting concentration of this compound for in vitro sperm motility assays?
A2: A starting concentration of 10µM this compound has been shown to be effective in increasing sperm hyperactivation and penetration into viscous media.[1] However, the optimal concentration may vary depending on the specific experimental conditions and the source of the sperm. A dose-response study is recommended to determine the optimal concentration for your specific application.
Q3: Does this compound need to be used under capacitating conditions to be effective?
A3: this compound has been shown to significantly increase hyperactivation in capacitated sperm.[2] Its effects on progressive motility have been observed in both capacitating and non-capacitating conditions in sperm with initially poor motility.[2][8] Therefore, for assessing hyperactivation, capacitating conditions are crucial.
Q4: Can this compound improve motility in sperm samples from asthenozoospermic patients?
A4: Yes, studies have shown that this compound can significantly increase cell hyperactivation in a high percentage (88%) of patient sperm samples, suggesting its potential as a therapeutic agent for asthenozoospermia.[2][7][9]
Q5: Does this compound induce a premature acrosome reaction?
A5: Based on current research, this compound does not appear to induce a premature acrosome reaction in capacitated sperm.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on human sperm motility parameters as reported in key studies.
Table 1: Effect of this compound on Hyperactivation in Donor Sperm
| Treatment | Condition | Percentage of Hyperactivated Cells | Reference |
| Control (DMSO) | Capacitating | Baseline | [2] |
| This compound (10µM) | Capacitating | Significantly increased | [2] |
Table 2: Effect of this compound on Progressive Motility in Poor Motility Donor Sperm
| Treatment | Condition | Change in Progressive Motility | Time Point | Reference |
| This compound | Capacitating | Significant increase | 40 min | [2] |
| This compound | Non-capacitating | Significant increase | Maintained for the duration of the assay | [2] |
Table 3: Effect of this compound on Patient Sperm Motility
| Treatment | Parameter | Percentage of Responders | Reference |
| This compound | Hyperactivation | 88% (22 out of 25 patients) | [2] |
| This compound | Total Motility | Majority of samples unaffected | [2] |
| This compound | Progressive Motility | Majority of samples unaffected | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Sperm Motility
1. Sperm Preparation: a. Obtain semen samples and allow them to liquefy for 30 minutes at 37°C. b. Prepare a discontinuous density gradient (e.g., 40% and 80% layers) to separate motile sperm. c. Layer the liquefied semen onto the gradient and centrifuge. d. Carefully collect the pellet of highly motile sperm from the 80% layer. e. Wash the sperm pellet with a suitable capacitating or non-capacitating medium and resuspend to the desired concentration.
2. Incubation with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the this compound stock solution in the sperm incubation medium to achieve the desired final concentration (e.g., 10µM). A vehicle control (e.g., DMSO alone) should be run in parallel. c. Add the this compound solution or vehicle control to the sperm suspension. d. Incubate the sperm at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., up to 2 hours).[2]
3. Motility Analysis: a. At designated time points, load a small aliquot of the sperm suspension into a pre-warmed (37°C) analysis chamber of a fixed depth. b. Analyze sperm motility using a Computer-Assisted Sperm Analysis (CASA) system. c. Key parameters to measure include:
- Total Motility (%)
- Progressive Motility (%)
- Hyperactivated Motility (%)
- Curvilinear Velocity (VCL)
- Straight-line Velocity (VSL)
- Average Path Velocity (VAP)
- Amplitude of Lateral Head Displacement (ALH)
- Beat Cross Frequency (BCF)
Protocol 2: Sperm Penetration Assay (Kremer Test)
1. Preparation: a. Prepare a viscous medium (e.g., methylcellulose) to mimic cervical mucus. b. Load the viscous medium into a capillary tube, avoiding air bubbles.
2. Assay: a. Place the capillary tube into a reservoir containing the capacitated sperm suspension treated with this compound or a control. b. Incubate at 37°C. c. After a set time (e.g., 1 and 2 hours), measure the distance the sperm have penetrated into the viscous medium using a microscope.[2]
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action on sperm motility.
Caption: Workflow for assessing this compound's effect on sperm motility.
References
- 1. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds enhancing human sperm motility identified using a high-throughput phenotypic screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Trequinsin degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and potential degradation of Trequinsin.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound, focusing on degradation and storage problems.
Question 1: I am observing a decrease in the potency of my this compound stock solution over time. What could be the cause?
Answer:
A decrease in this compound's potency is likely due to chemical degradation. Several factors can contribute to this:
-
Improper Storage: this compound, particularly in solution, is susceptible to degradation if not stored correctly. Long-term storage of stock solutions is generally not recommended[1].
-
Hydrolysis: this compound contains a quinazolinone ring and an imine group. Quinazolinones can be susceptible to hydrolysis, especially in non-neutral pH conditions[2]. The imine bond can also undergo hydrolysis, breaking down the molecule[3][4][5][6][7].
-
Oxidation: The quinazoline ring system can be susceptible to oxidation, leading to the formation of degradation products with altered activity[2].
-
Photodegradation: Exposure to light can be a contributing factor to the degradation of nitrogen-containing heterocyclic compounds[8].
To mitigate this issue, please refer to the recommended storage and handling protocols in the tables below.
Question 2: What are the optimal storage conditions for solid this compound and its stock solutions?
Answer:
Proper storage is crucial to maintain the stability and efficacy of this compound. Below is a summary of recommended storage conditions based on supplier information.
| Form | Storage Temperature | Conditions | Reported Stability |
| Solid (this compound Hydrochloride) | Room Temperature | Desiccate[9] | Stable |
| -20°C | Desiccate[1] | Stable | |
| Stock Solution (in DMSO or Ethanol) | -20°C | Aliquoted in tightly sealed vials | Use as soon as possible; long-term storage not recommended[1] |
Question 3: I need to prepare a stock solution of this compound. What solvents are recommended, and are there any precautions I should take?
Answer:
This compound hydrochloride is soluble in DMSO and ethanol[9]. When preparing stock solutions, it is recommended to:
-
Use anhydrous solvents to minimize the risk of hydrolysis.
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.
-
Store aliquots at -20°C for short-term storage.
Question 4: I suspect my this compound sample has degraded. How can I check for degradation products?
Answer:
Detecting degradation of this compound typically requires analytical chemistry techniques. A common approach is to use High-Performance Liquid Chromatography (HPLC).
-
Interpretation: In a chromatogram, the appearance of new peaks or a decrease in the area of the main this compound peak would suggest degradation.
For more detailed structural information about the degradation products, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) would be the method of choice[10][11][12][13].
Experimental Protocols
Protocol 1: General Guideline for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound hydrochloride in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, aliquot the solution into small, single-use vials. Seal the vials tightly and store them at -20°C.
Protocol 2: Conceptual Workflow for Assessing this compound Stability
This is a general workflow for a forced degradation study, which can be adapted to investigate the stability of this compound under specific experimental conditions.
Caption: Conceptual workflow for a forced degradation study of this compound.
Signaling Pathway
This compound is a potent inhibitor of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, this compound leads to an increase in the intracellular levels of these second messengers, which in turn modulates various downstream signaling pathways.
Caption: this compound's mechanism of action as a PDE3 inhibitor.
Logical Relationship Diagram for Troubleshooting
This diagram outlines a logical approach to troubleshooting common issues with this compound, starting from the observed problem to potential causes and solutions.
Caption: Troubleshooting logic for this compound-related experimental issues.
References
- 1. apexbt.com [apexbt.com]
- 2. scispace.com [scispace.com]
- 3. jcb.thebrpi.org [jcb.thebrpi.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. news-medical.net [news-medical.net]
- 8. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 10. Mass spectrometry captures biased signalling and allosteric modulation of a G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
- 12. Conformational dynamics of α-synuclein: insights from mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Trequinsin Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Trequinsin in experiments, with a special focus on identifying and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is best known as a highly potent inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to various physiological effects, including vasodilation and inhibition of platelet aggregation.[2]
Q2: What are the known off-target effects of this compound?
A2: While a potent PDE3 inhibitor, this compound has been shown to exert effects independent of PDE3 inhibition, particularly in human sperm. These include the activation of the CatSper ion channel, a subsequent increase in intracellular calcium ([Ca2+]i) and cyclic guanosine monophosphate (cGMP), and partial inhibition of potassium channels.[3][4][5][6] These off-target effects are crucial to consider when interpreting experimental results.
Q3: How can I be sure that the observed effect in my experiment is due to PDE3 inhibition and not an off-target effect?
A3: To confirm that the observed phenotype is an on-target effect of PDE3 inhibition, several experimental controls are recommended. One approach is to use a structurally different PDE3 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect. Additionally, a "rescue" experiment can be performed where the target protein (PDE3) is overexpressed, which may require a higher concentration of this compound to elicit the same response, suggesting an on-target mechanism.[2]
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: To minimize off-target effects, it is advisable to use the lowest concentration of this compound that elicits the desired on-target effect. Performing a dose-response curve for your specific assay is critical. The known IC50 values for this compound's on- and off-target activities can provide a starting point for determining the appropriate concentration range for your experiment.
This compound Potency and Selectivity Profile
| Target/Activity | IC50 | Cell/System Type |
| On-Target Activity | ||
| PDE3 Inhibition | 0.25 nM | cGMP-inhibited phosphodiesterase |
| Off-Target & Other Activities | ||
| Platelet Aggregation Inhibition (Arachidonic Acid-Induced) | 50 pM | Human Platelets |
| Increased Intracellular Ca2+ ([Ca2+]i) | Efficacious agonist (less potent than progesterone) | Human Sperm |
| CatSper Channel Activation | Confirmed | Human Sperm |
| Potassium Channel Inhibition | Partial inhibition | Human Sperm |
| Increased Intracellular cGMP | Confirmed | Human Sperm |
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in platelet aggregation assays.
-
Possible Cause 1: Off-target effects. this compound's potent effects on ion channels could influence platelet activation through mechanisms independent of PDE3.
-
Troubleshooting Step: Compare the effects of this compound with a structurally unrelated PDE3 inhibitor. If the results differ significantly, off-target effects are likely.
-
-
Possible Cause 2: Issues with platelet preparation. Platelet viability and responsiveness can be affected by the preparation method.
Issue 2: Vasodilation is observed, but the magnitude is different from what is expected based on PDE3 inhibition alone.
-
Possible Cause 1: Involvement of other signaling pathways. this compound's off-target effects on calcium and potassium channels could contribute to vasodilation.
-
Troubleshooting Step: Use specific ion channel blockers in conjunction with this compound to dissect the contribution of these off-target pathways to the observed vasodilation.
-
-
Possible Cause 2: Endothelial versus smooth muscle effects. The observed vasodilation could be endothelium-dependent or -independent.
-
Troubleshooting Step: Perform experiments on isolated aortic rings with and without intact endothelium to determine the site of action.
-
Issue 3: Conflicting results when studying sperm motility.
-
Possible Cause: Complex interplay of on- and off-target effects. this compound's effects on sperm are multifaceted, involving PDE3 inhibition, CatSper activation, and changes in intracellular calcium and cGMP.[3][4][5][6]
-
Troubleshooting Step: Measure intracellular cAMP, cGMP, and calcium levels in response to this compound to understand the dominant signaling pathways being affected in your experimental conditions.
-
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods.[7][9][10]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio). b. Centrifuge the blood at 194 x g for 18 minutes at room temperature with no brake to obtain PRP.[7] c. Transfer the supernatant (PRP) to a new tube. d. Centrifuge the remaining blood at 1465 x g for 20 minutes to obtain PPP.[7]
2. Aggregometry: a. Set the aggregometer baseline using PRP (0% aggregation) and PPP (100% aggregation). b. Pre-incubate 450 µL of PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C in an aggregometer cuvette with a stir bar.[9] c. Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation. d. Record the change in light transmission for 5-10 minutes to measure the percentage of aggregation.[9]
Protocol 2: Vasodilation Assay in Isolated Aortic Rings
This protocol is a standard method for assessing vasodilation in isolated blood vessels.[11][12][13][14]
1. Preparation of Aortic Rings: a. Euthanize a rat and excise the thoracic aorta. b. Place the aorta in cold Krebs-Henseleit solution. c. Clean the aorta of connective tissue and cut it into 3 mm rings.[14]
2. Mounting and Equilibration: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2. b. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
3. Vasodilation Measurement: a. Pre-constrict the aortic rings with a vasoconstrictor (e.g., phenylephrine or U46619). b. Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath. c. Record the relaxation response as a percentage of the pre-constriction.
Visualizing Experimental Logic and Pathways
Diagram 1: Troubleshooting Workflow for Unexpected Results with this compound
A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Diagram 2: this compound's Dual Signaling Pathways in Human Sperm
This compound's on-target PDE3 inhibition and off-target effects in human sperm.
References
- 1. Inotropic responses to selective (RO 20-1724 and SQ 65,442) and nonselective (this compound) inhibitors of cyclic AMP-specific class IV phosphodiesterase in newborn, immature, and adult rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 5. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. reprocell.com [reprocell.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Trequinsin showing no effect on cell line
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are observing a lack of effect with Trequinsin in their cell line experiments.
Troubleshooting Guide: this compound Showing No Effect
This guide is designed to help you identify the potential cause of this compound's inactivity in your experiments. The questions are structured to diagnose the issue, from common technical errors to more complex biological factors.
Q1: I've treated my cells with this compound, but I'm not seeing any of the expected downstream effects. What is the first thing I should check?
A1: The first step is to verify the integrity of your this compound compound and its preparation.
-
Compound Solubility: this compound hydrochloride is soluble in DMSO and ethanol. Ensure that you have fully dissolved the compound and are not seeing any precipitate in your stock solution or diluted media.
-
Working Concentration: Double-check your calculations for the final concentration of this compound in your cell culture media. Compare your working concentration with the reported effective concentrations for this compound in the literature (see the data table below). This compound is a highly potent inhibitor of phosphodiesterase 3 (PDE3) with IC50 values in the picomolar to nanomolar range.[1][2]
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly. For example, this compound hydrochloride should be desiccated at room temperature. Repeated freeze-thaw cycles of the stock solution should be avoided.
Q2: I've confirmed my this compound solution and concentration are correct, but I still don't see an effect. What should I investigate next regarding my cell line?
A2: The next step is to consider the characteristics of your cell line.
-
Target Expression: this compound's primary target is PDE3.[2] If your cell line does not express PDE3, this compound will not be able to exert its primary mechanism of action. You should verify the expression of PDE3 in your specific cell line through techniques like Western blotting, qPCR, or by checking a reputable cell line database.
-
Cell Line Authentication: It is crucial to ensure that your cell line is what you think it is. Cell line misidentification and cross-contamination are common problems in research.[3] We recommend performing Short Tandem Repeat (STR) profiling to authenticate your cell line.
-
Mycoplasma Contamination: Mycoplasma contamination is a frequent issue in cell culture that can alter cellular responses to drugs.[3] Regular testing for mycoplasma is essential for reliable experimental results.
Q3: My cell line expresses PDE3 and is authenticated and free of mycoplasma. Could the experimental conditions be the reason for the lack of effect?
A3: Yes, various experimental parameters can influence the outcome.
-
Treatment Duration: The time required for this compound to induce a measurable downstream effect may vary between cell lines and the specific endpoint being measured. Consider performing a time-course experiment to determine the optimal treatment duration.
-
Assay Sensitivity: The assay you are using to measure the effect of this compound may not be sensitive enough to detect changes. Ensure your assay is validated and has a sufficient dynamic range. For example, if you are measuring changes in cyclic AMP (cAMP) or cyclic GMP (cGMP), ensure your detection method is sensitive enough for your cell type.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can impact how cells respond to a compound.[4][5] Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment.
Q4: I have gone through all the troubleshooting steps, and I'm still not observing an effect. Are there any other possible explanations?
A4: If you have exhausted the more common causes, you may need to consider more complex biological mechanisms.
-
Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein or MRPs), which can actively transport compounds out of the cell, preventing them from reaching their intracellular target. This compound has been shown to inhibit the multidrug resistance protein 5 (MRP5), which exports cGMP.[2] However, other efflux pumps could potentially transport this compound itself.
-
Dominant Signaling Pathways: The signaling pathways in your cell line might be regulated in a way that makes them resistant to changes in cAMP or cGMP levels. For example, a constitutively active downstream effector could mask the effects of PDE3 inhibition.
-
Genetic Drift: Over time and with repeated passaging, cell lines can undergo genetic drift, leading to changes in their phenotype and drug response compared to the original stock. It is always best to use low-passage cells for experiments.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound?
A: this compound is an extremely potent inhibitor of phosphodiesterase 3 (PDE3).[1][2] PDEs are enzymes that break down the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP).[6] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP and/or cGMP, which then modulates downstream signaling pathways.[7][8]
Q: What are the known downstream effects of this compound?
A: The downstream effects of this compound are dependent on the cell type and the specific signaling pathways regulated by cAMP and cGMP. Known effects include:
-
Inhibition of platelet aggregation.[1]
-
Reduction of blood pressure (vasodilation).
-
Increased intracellular Ca2+ and activation of CatSper channels in sperm, leading to increased motility.[9][10][11]
-
Stimulation of cAMP accumulation in rat juxtaglomerular cells.[2]
Q: What is the difference between this compound and other PDE inhibitors?
A: There are several families of phosphodiesterases (PDE1-11). This compound is highly selective for PDE3.[2] Other PDE inhibitors may target different PDE families or have a broader specificity, leading to different biological effects.
Q: Is this compound cell-permeable?
A: Yes, this compound is described as a cell-permeable inhibitor.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations of this compound against its primary target and its effects in different experimental systems.
| Target/System | Assay | Species | IC50 / Ki | Reference |
| cGMP-inhibited phosphodiesterase (PDE3) | Enzyme Inhibition | - | 250 pM | |
| Platelet CAMP phosphodiesterase (PDE) | Enzyme Inhibition | Human | 0.25 nM | [1] |
| PDE3A | Enzyme Inhibition (from T84 cell lysates) | Human | 0.04 nM | [2] |
| PDE3B | Enzyme Inhibition (from T84 cell lysates) | Human | 0.03 nM | [2] |
| Arachidonic acid-induced platelet aggregation | Functional Assay | Human | 50 pM | |
| Multidrug resistant protein 5 (MRP5) | cGMP export inhibition | Chinese Hamster | 240 nM (Ki) | [2] |
Experimental Protocols
1. General Protocol for Cell Treatment with this compound
This protocol provides a general workflow for treating adherent cell lines with this compound.
-
Cell Seeding: Seed your cells in the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency). Allow the cells to adhere and recover for 18-24 hours.
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in serum-free culture medium or a suitable buffer to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the culture medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with your specific downstream assay to measure the effects of this compound (e.g., cell viability assay, measurement of cAMP/cGMP levels, Western blot for downstream signaling proteins, etc.).
2. Protocol for Measuring Intracellular cAMP/cGMP Levels
This protocol outlines the steps to measure changes in intracellular cyclic nucleotide levels following this compound treatment, a key indicator of its activity. This is typically done using commercially available ELISA or HTRF assay kits.
-
Cell Treatment: Follow steps 1-4 of the "General Protocol for Cell Treatment with this compound." A shorter incubation time (e.g., 15-60 minutes) is often sufficient for detecting changes in second messenger levels. It is also recommended to include a positive control that is known to increase cAMP or cGMP in your cell line (e.g., Forskolin for cAMP).
-
Cell Lysis:
-
After the incubation period, remove the treatment medium.
-
Add the lysis buffer provided with your cAMP/cGMP assay kit to each well. The lysis buffer typically contains a phosphodiesterase inhibitor to prevent the degradation of cAMP/cGMP during sample processing.
-
Incubate the plates on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.
-
-
Assay Procedure:
-
Follow the specific instructions provided by the manufacturer of your cAMP or cGMP assay kit. This typically involves adding the cell lysates and detection reagents to the assay plate.
-
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a spectrophotometer for ELISA or a compatible reader for HTRF).
-
Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on the standard curve generated in the assay. Compare the levels in this compound-treated cells to the vehicle-treated control cells.
Visualizations
Caption: this compound's primary signaling pathway, involving the inhibition of PDE3.
Caption: A step-by-step workflow for troubleshooting the lack of an observed effect with this compound.
Caption: Potential causes for the lack of an experimental effect with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 8. Thrombospondin-1 Inhibition of Vascular Smooth Muscle Cell Responses Occurs via Modulation of Both cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trequinsin and Intracellular Calcium Dynamics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving Trequinsin and its effects on intracellular calcium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound influences intracellular calcium levels?
A1: this compound is a potent phosphodiesterase 3 (PDE3) inhibitor. By inhibiting PDE3, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels activates downstream signaling pathways, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn modulate the activity of various ion channels and calcium handling proteins, leading to changes in intracellular calcium concentrations.
Q2: In what cell types has this compound been shown to induce calcium changes?
A2: this compound has been demonstrated to induce changes in intracellular calcium in several cell types, most notably in human sperm and vascular smooth muscle cells. In sperm, it activates the CatSper calcium channel, leading to an influx of calcium.[1][2] In vascular smooth muscle, the modulation of cAMP and cGMP pathways by this compound influences vascular tone, a process tightly regulated by intracellular calcium.
Q3: What is the typical effective concentration of this compound for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific biological response being measured. For inducing a half-maximal increase in intracellular calcium ([Ca2+]i) in human sperm, the EC50 has been reported to be 6.4 μM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: No observable change in intracellular calcium after this compound application.
-
Question: I've applied this compound to my cells, but I'm not seeing any change in the fluorescence of my calcium indicator. What could be the problem?
-
Answer:
-
Cell Type and Receptor Expression: Confirm that your cell type expresses PDE3 and the downstream effectors necessary for this compound-mediated calcium signaling. Not all cells will respond to this compound.
-
This compound Concentration: Your this compound concentration may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for your cells. A starting point could be in the low micromolar range, with an EC50 of 6.4 μM observed in human sperm.[2]
-
This compound Stability: Ensure that your this compound stock solution is properly prepared and stored. This compound hydrochloride is soluble in DMSO and ethanol. Avoid repeated freeze-thaw cycles.
-
Calcium Indicator Loading: Inadequate loading of your calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) can lead to a weak or absent signal. Optimize loading time, dye concentration, and de-esterification time for your specific cell type.
-
Presence of Extracellular Calcium: Some this compound-induced calcium responses may depend on the influx of extracellular calcium. Ensure that your experimental buffer contains an appropriate concentration of calcium.
-
Issue 2: High background fluorescence or noisy calcium signal.
-
Question: My baseline calcium signal is very high and noisy, making it difficult to detect a this compound-induced response. What can I do?
-
Answer:
-
Incomplete Dye De-esterification: Incomplete removal of the AM ester group from the calcium indicator can lead to compartmentalization of the dye in organelles and high background fluorescence. Ensure sufficient time for de-esterification at room temperature or 37°C.
-
Phototoxicity: Excessive excitation light intensity or prolonged exposure can cause phototoxicity and lead to an unstable baseline and cell death. Reduce the excitation intensity and/or the frequency of image acquisition.
-
Cell Health: Unhealthy or dying cells often have dysregulated calcium homeostasis, leading to elevated and unstable baseline calcium levels. Ensure your cells are healthy and viable before starting the experiment.
-
Autofluorescence: Some compounds or media components can be autofluorescent. Image a cell-free region with your experimental solutions to check for background fluorescence.
-
Issue 3: Inconsistent results between experiments.
-
Question: I'm getting variable results in my this compound experiments. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth conditions, as these can affect cellular responses.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment. Use calibrated pipettes to ensure accurate concentrations.
-
Control for Temperature and pH: Maintain stable temperature and pH of your experimental buffer, as these can influence enzyme activity and ion channel function.
-
Internal Controls: Include appropriate positive and negative controls in every experiment. For example, a known agonist of calcium signaling in your cell type can serve as a positive control. A vehicle control (e.g., DMSO) is essential to rule out effects of the solvent.
-
Quantitative Data
| Parameter | Cell Type | Value | Reference |
| EC50 for [Ca2+]i Increase | Human Sperm | 6.4 μM (95% CI: 4.1–9.9 μM) | [2] |
Experimental Protocols
Protocol 1: Measurement of this compound-Induced Intracellular Calcium Changes using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM and a fluorescence plate reader or microscope.
Materials:
-
Cells of interest cultured on black-walled, clear-bottom 96-well plates or on coverslips
-
This compound hydrochloride
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Probenecid (optional, to inhibit dye leakage)
-
Fluorescence plate reader or inverted microscope with appropriate filter sets for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Seed cells on the appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
On the day of the experiment, wash the cells twice with HBSS.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Remove the HBSS from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically for your cell type.
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with HBSS (with or without probenecid) to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate the cells for an additional 15-30 minutes in the dark at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
This compound Application and Measurement:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in HBSS to the desired final concentrations. Remember to prepare a vehicle control (DMSO in HBSS).
-
Place the plate or coverslip in the fluorescence reader or on the microscope stage.
-
Establish a stable baseline fluorescence recording by acquiring images or readings every few seconds for 1-2 minutes.
-
Add the this compound dilutions or vehicle control to the cells.
-
Continue recording the fluorescence changes for a desired period to capture the full calcium response.
-
-
Data Analysis:
-
The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular calcium concentration.
-
Normalize the data by dividing the F340/F380 ratio at each time point by the baseline F340/F380 ratio.
-
For dose-response experiments, plot the peak change in the F340/F380 ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Signaling Pathways and Experimental Workflows
References
Trequinsin Interference with Fluorescent Dyes: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Trequinsin with fluorescent dyes in experimental assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent phosphodiesterase (PDE) inhibitor, with high selectivity for the PDE3 family of enzymes. Its primary mechanism of action is to prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This compound has also been shown to increase intracellular cyclic guanosine monophosphate (cGMP) and calcium ([Ca2+]) concentrations.[1] It is an orally active antihypertensive agent and a powerful inhibitor of platelet aggregation.
Q2: Does this compound itself exhibit fluorescence?
This compound is a quinoline derivative.[2][3] Molecules in this class are known to possess intrinsic fluorescence properties due to their aromatic structure. While specific excitation and emission spectra for this compound are not widely published, it is plausible that it can fluoresce, particularly when excited with ultraviolet (UV) light. This autofluorescence could be a source of interference in assays using fluorescent dyes.
Q3: What types of fluorescent dyes are most likely to be affected by this compound?
Interference can occur with any fluorescent dye if its excitation or emission spectra overlap with the absorbance or emission spectra of this compound. Potential dyes that could be affected include:
-
UV-excitable dyes: Dyes excited in the UV range (e.g., Fura-2, Indo-1, DAPI) are at a higher risk of interference due to the potential for this compound to absorb in this region.
-
Calcium Indicators: Given that this compound has been used in fluorometric [Ca2+]i assays, there is a potential for interference with calcium indicators like Fluo-4 and Fura-2.[1][4]
-
Blue-emitting dyes: Cellular autofluorescence is often highest in the blue region of the spectrum, and if this compound contributes to this, it could interfere with blue-emitting dyes.[5]
Q4: What are the potential mechanisms of interference?
There are two primary mechanisms by which this compound could interfere with a fluorescence-based assay:
-
Intrinsic Fluorescence (Autofluorescence): this compound may fluoresce at the same wavelengths used to excite the experimental dye or emit in the same range as the dye, leading to an artificially high background or signal.
-
Fluorescence Quenching: this compound could decrease the fluorescence intensity of the dye through processes like collisional quenching or Förster Resonance Energy Transfer (FRET) if their spectral properties are suitably aligned.
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating potential interference from this compound in your experiments.
Issue 1: Higher than expected background fluorescence.
Potential Cause: Intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose this compound autofluorescence.
Mitigation Strategies:
-
Spectral Shift: If possible, switch to a fluorescent dye with excitation and emission wavelengths that are red-shifted (further away from the UV/blue region), as compound autofluorescence is often weaker at longer wavelengths.
-
Background Subtraction: Always include a "this compound-only" control well for each concentration tested. Subtract the average fluorescence of this control from your experimental wells.
-
Reduce Compound Concentration: If the biological activity of this compound permits, lower its concentration to minimize its contribution to the overall fluorescence.
Issue 2: Lower than expected fluorescence signal.
Potential Cause: Fluorescence quenching by this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose this compound-induced quenching.
Mitigation Strategies:
-
Change Fluorophore: The most effective solution is to use a different fluorescent dye with a chemical structure that is less susceptible to quenching by this compound.
-
Control Experiments: If changing the dye is not feasible, it is critical to characterize the quenching effect. Perform a titration of this compound against a fixed concentration of the dye in a cell-free system to quantify the quenching effect. This data may be used to correct your experimental results, although this approach is complex and has limitations.
Part 3: Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
Objective: To measure the excitation and emission spectra of this compound to identify potential spectral overlap with experimental dyes.
Materials:
-
This compound hydrochloride
-
Assay buffer (the same buffer used in your primary experiment)
-
Spectrofluorometer with scanning capabilities
-
Appropriate quartz cuvettes or microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of this compound in the assay buffer, starting from the highest concentration used in your experiments. Include a "buffer-only" blank.
-
Excitation Scan: a. Set the emission wavelength to a value outside the expected range (e.g., 500 nm). b. Scan a range of excitation wavelengths (e.g., 250 nm to 450 nm). c. Identify the excitation wavelength that gives the maximum intensity. This is the excitation maximum (λex).
-
Emission Scan: a. Set the excitation wavelength to the λex determined in the previous step. b. Scan a range of emission wavelengths (e.g., from λex + 20 nm to 700 nm). c. The wavelength at the peak of the emission spectrum is the emission maximum (λem).
-
Data Analysis: Plot the excitation and emission spectra. Compare these spectra to those of your experimental fluorescent dye to assess the potential for spectral overlap.
Protocol 2: Control Experiment for Assay Interference
Objective: To determine if this compound causes autofluorescence or quenching at the specific wavelengths of your assay.
Materials:
-
This compound
-
Your experimental fluorescent dye
-
Assay buffer
-
Microplate reader with fluorescence detection
Experimental Setup (in a microplate):
| Well Type | Contents | Purpose |
| Blank | Assay Buffer Only | Measures background from buffer and plate. |
| Compound Control | This compound in Assay Buffer | Measures this compound's intrinsic fluorescence. |
| Dye Control | Fluorescent Dye in Assay Buffer | Measures the uninhibited signal from the dye. |
| Test Condition | This compound + Fluorescent Dye in Assay Buffer | Measures the combined effect (quenching/additive fluorescence). |
Procedure:
-
Prepare solutions for each well as described in the table above. Use the same concentrations of this compound and dye as in your cell-based experiment.
-
Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Measure the fluorescence intensity in each well using the same filter set (excitation and emission wavelengths) as your primary experiment.
-
Data Analysis:
-
To check for autofluorescence: Compound Control Signal - Blank Signal. If this value is a significant fraction of your Dye Control Signal, then autofluorescence is an issue.
-
To check for quenching: Compare the Test Condition Signal to the sum of (Compound Control Signal - Blank Signal) + (Dye Control Signal - Blank Signal). If the Test Condition Signal is significantly lower, quenching is occurring.
-
Part 4: Data Summary & Signaling Pathway
Quantitative Data Summary
| Compound Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Interference |
| Quinoline Derivatives | ~300 - 380 | ~400 - 560 | High with UV and blue dyes |
| Common Dyes | |||
| Fura-2 | 340 / 380 | 510 | High |
| Fluo-4 | 494 | 516 | Moderate |
| DAPI | 358 | 461 | High |
| Rhodamine | ~550 | ~570 | Low |
Data for quinoline derivatives is generalized from published examples of quinoline-based sensors.[2][3][6]
This compound Signaling Pathway
This compound's primary action is the inhibition of PDE3, which prevents the breakdown of cAMP. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets.
Caption: this compound's mechanism of action via PDE3 inhibition.
References
- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 4. Misinterpretation of the effect of amlodipine on cytosolic calcium concentration with fura-2 fluorospectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Improving Trequinsin Delivery to Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trequinsin. The information is designed to address specific issues that may be encountered during experiments aimed at improving its delivery to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent phosphodiesterase 3 (PDE3) inhibitor with an IC50 of 250 pM.[1] It is also known to inhibit the arachidonic acid-induced aggregation of human platelets (IC50 = 50 pM).[1] In addition to its PDE inhibitory activity, this compound has been shown to activate CatSper channels, leading to an increase in intracellular calcium ([Ca2+]i) and cGMP levels, while decreasing potassium channel activity in sperm.[1][2]
Q2: What are the main challenges in delivering this compound to target cells?
A2: While specific delivery challenges for this compound to various cell types are not extensively documented, general challenges for small molecule inhibitors like this compound can include:
-
Off-target effects: Due to its potent activity, ensuring this compound acts specifically on the intended target cells without affecting other tissues is a primary concern.
-
Bioavailability: this compound's solubility and absorption characteristics can influence its concentration at the target site. It is soluble up to 100 mM in DMSO and ethanol.[1]
-
Cellular uptake: Efficient penetration of the cell membrane is crucial for this compound to reach its intracellular targets.
-
Stability: Like many therapeutic peptides and small molecules, maintaining the stability of this compound in biological fluids is essential for its efficacy.[3][4]
Q3: Are there any known strategies to improve this compound delivery?
A3: While research on targeted delivery of this compound is emerging, general strategies for improving small molecule delivery can be applied. These include the use of nanocarriers, such as nanoparticles, to protect the drug from degradation and enhance uptake by target cells.[5] For peptide-based delivery, strategies like using cell-penetrating peptides (CPPs) can be explored to improve intracellular delivery.[6]
Troubleshooting Guides
Issue 1: Low efficacy of this compound in vitro.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A concentration of 10 µM has been shown to be effective in increasing [Ca2+]i in sperm.[7][8] |
| Poor cell health | Ensure cells are viable and healthy before treatment. Use appropriate cell culture conditions and check for signs of stress or death. |
| Compound degradation | This compound should be stored as a desiccated solid at room temperature.[1] Prepare fresh solutions in DMSO or ethanol for each experiment. |
| Off-target binding | Consider the presence of other proteins or molecules in your experimental system that might bind to this compound and reduce its effective concentration. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell populations | Use cells from the same passage number and ensure a consistent cell density for all experiments. For primary cells like sperm, variations between donors can be significant.[7] |
| Pipetting errors | Calibrate pipettes regularly and use precise pipetting techniques to ensure accurate this compound concentrations. |
| Timing of measurements | Adhere to a strict timeline for compound addition and subsequent measurements, as cellular responses can be time-dependent. In desensitization experiments, a 5-minute interval between compound additions has been used.[7] |
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's biological activity and its effects on sperm function.
Table 1: this compound Biological Activity
| Parameter | Value | Reference |
| PDE3 Inhibition (IC50) | 250 pM | [1] |
| Platelet Aggregation Inhibition (IC50) | 50 pM | [1] |
Table 2: Effects of this compound on Human Sperm Function
| Parameter | Observation | Reference |
| Cell Hyperactivation (Donors) | Significantly increased in all donor samples | [2] |
| Cell Hyperactivation (Patients) | Significantly increased in 22 out of 25 (88%) patient samples | [2] |
| Penetration into Viscous Medium | Significantly increased in all donor samples | [2] |
| Progressive Motility (Capacitating) | Significantly increased | [7] |
| Progressive Motility (Non-capacitating) | Significantly increased | [7] |
| Acrosome Reaction | No premature induction in capacitated cells | [7] |
Key Experimental Protocols
Protocol 1: Fluorometric Assay for Intracellular Calcium ([Ca2+]i)
This protocol is adapted from studies investigating this compound's effect on human sperm.[2][7]
-
Cell Preparation: Prepare sperm samples by density gradient centrifugation to obtain a population of motile sperm.
-
Loading with Fluorescent Dye: Incubate the sperm with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Record the baseline fluorescence for 1 minute before adding any compounds.
-
Compound Addition: Add this compound at the desired concentration (e.g., 10 µM).
-
Data Acquisition: Continuously record the fluorescence signal using a plate reader to measure changes in [Ca2+]i.
-
Normalization: To control for variability, normalize the this compound-induced response to the response evoked by a known agonist like progesterone (3.4 µM).[7]
Protocol 2: Sperm Motility Analysis
This protocol is based on the methods used to assess the functional consequences of this compound treatment on sperm.[7]
-
Sample Preparation: Prepare sperm in both non-capacitating and capacitating media.
-
This compound Incubation: Add this compound to the treatment groups at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Microscopy: At specified time points (e.g., 0, 1, 2, 4 hours), load a sample onto a slide and analyze using a computer-assisted sperm analysis (CASA) system.
-
Parameter Measurement: The CASA system will measure various motility parameters, including percentage of progressively motile sperm and hyperactivation.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with Sidak's multiple comparison analysis) to compare the treatment and control groups.[7]
Visualizations
Caption: this compound signaling pathway in human sperm.
Caption: Experimental workflow for evaluating this compound delivery.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. This compound hydrochloride | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in the delivery of peptide drugs: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in selective and targeted drug/gene delivery systems using cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rke.abertay.ac.uk [rke.abertay.ac.uk]
Validation & Comparative
Trequinsin vs. Other PDE3 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trequinsin and other prominent phosphodiesterase 3 (PDE3) inhibitors. It synthesizes available experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways.
Phosphodiesterase 3 (PDE3) inhibitors are a class of compounds that prevent the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. This inhibition leads to increased intracellular cAMP levels, resulting in a variety of physiological effects, most notably in the cardiovascular system and on platelet function. While several PDE3 inhibitors have been developed and are in clinical use, this compound has emerged as a particularly potent inhibitor, initially investigated for its antihypertensive properties and more recently for its effects on sperm motility.[1][2] This guide compares this compound with other well-established PDE3 inhibitors such as milrinone, cilostazol, and amrinone, focusing on their potency, selectivity, and functional effects.
Mechanism of Action: The PDE3 Signaling Pathway
The primary mechanism of action for this compound and other PDE3 inhibitors is the competitive inhibition of the PDE3 enzyme. This enzyme is responsible for hydrolyzing cAMP to AMP. By blocking this action, these inhibitors increase the intracellular concentration of cAMP.[3] In cardiac muscle cells, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium and enhanced sarcoplasmic reticulum calcium uptake, resulting in increased myocardial contractility (positive inotropy) and improved relaxation (lusitropy).[4][5] In vascular smooth muscle cells, the increase in cAMP also activates PKA, leading to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.[3] In platelets, elevated cAMP levels inhibit aggregation, contributing to the antithrombotic effects of these drugs.[6]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other PDE3 inhibitors. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) Against PDE3
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 (nM) | Source Organism/Tissue | Reference |
| This compound | 0.25 | Not Specified | [1] |
| Milrinone | 420 | Human Cardiac Muscle | [4] |
| Cilostazol | 900 (for platelet aggregation) | Human Platelets | [7] |
| Amrinone | 48,000 (for platelet aggregation) | Human Whole Blood | [8] |
| Medorinone | 7,500 (for platelet aggregation) | Human Whole Blood | [8] |
Disclaimer: The IC50 values are from different studies and may not be directly comparable due to variations in assay conditions.
Table 2: Comparative Inotropic Effects
This table summarizes the relative effects of different PDE3 inhibitors on myocardial contractility.
| Inhibitor | Effect on Contractility | Animal Model | Key Findings | Reference |
| Milrinone | Significant, dose-dependent increase | Guinea Pig (isolated heart) | More potent than amrinone and enoximone at lower concentrations. | [9][10] |
| Amrinone | Dose-dependent increase | Guinea Pig (isolated heart) | Similar maximal inotropic effect to milrinone at higher concentrations. | [10] |
| Enoximone | Dose-dependent increase | Guinea Pig (isolated heart) | Similar maximal inotropic effect to milrinone at higher concentrations. | [10] |
| Cilostazol | Less effective than milrinone | Rabbit (isolated heart) | Significantly lesser increase in left ventricular developed pressure compared to milrinone. | [7] |
Table 3: Comparative Anti-Platelet Aggregation Effects
This table compares the inhibitory effects of various PDE3 inhibitors on platelet aggregation.
| Inhibitor | IC50 for Arachidonic Acid-Induced Aggregation (µM) | Key Findings | Reference |
| Milrinone | 1.5 | Potent inhibitor of platelet aggregation. | [8] |
| Cilostazol | 0.9 | Equally effective as milrinone in inhibiting human platelet aggregation. | [7] |
| Amrinone | 48 | Less potent than milrinone and medorinone. | [8] |
| Medorinone | 7.5 | More potent than amrinone. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of PDE3 inhibitors.
In Vitro PDE3 Inhibition Assay (Radiolabeled cAMP)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE3.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and a known concentration of radiolabeled [3H]-cAMP.[11]
-
Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant PDE3 enzyme with varying concentrations of the test inhibitor (e.g., this compound, milrinone) for a specified period at a controlled temperature.[11]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the [3H]-cAMP substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction, often by boiling the mixture.[11]
-
Conversion of AMP to Adenosine: Add snake venom (containing 5'-nucleotidase) to convert the [3H]-AMP product to [3H]-adenosine.[11]
-
Separation: Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an ion-exchange resin (e.g., Dowex).[11]
-
Quantification: Quantify the amount of [3H]-adenosine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Isolated Langendorff Heart Perfusion
Objective: To assess the inotropic (contractility) and chronotropic (heart rate) effects of PDE3 inhibitors on an isolated heart.
Protocol:
-
Heart Isolation: Anesthetize the animal (e.g., rat, guinea pig) and rapidly excise the heart.[12][13]
-
Cannulation: Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer.[12][13]
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP), an index of contractility. Place electrodes to monitor heart rate.[9]
-
Equilibration: Allow the heart to equilibrate for a period to achieve stable baseline function.
-
Drug Administration: Introduce the PDE3 inhibitor into the perfusate at cumulatively increasing concentrations.
-
Data Acquisition: Continuously record LVDP, heart rate, and coronary flow throughout the experiment.
-
Data Analysis: Express the changes in hemodynamic parameters as a percentage of the baseline values. Construct concentration-response curves to determine the potency (EC50) and efficacy of the inhibitor.[9]
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of PDE3 inhibitors on platelet aggregation.
Protocol:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., sodium citrate).[14][15]
-
PRP and PPP Preparation: Prepare platelet-rich plasma (PRP) by low-speed centrifugation and platelet-poor plasma (PPP) by high-speed centrifugation of the remaining blood.[14]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Assay Procedure:
-
Place a sample of PRP in an aggregometer cuvette and establish a baseline light transmittance.
-
Add the test inhibitor at various concentrations and incubate for a short period.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.[14]
-
-
Data Recording: The aggregometer records the increase in light transmittance as platelets aggregate.
-
Data Analysis: The maximum aggregation is determined and compared to a control (without inhibitor). The percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.[10]
Conclusion
This compound stands out as a highly potent PDE3 inhibitor based on in vitro data.[1] However, a comprehensive head-to-head comparison with other clinically established PDE3 inhibitors like milrinone and cilostazol across various experimental models is necessary for a complete understanding of its therapeutic potential and relative performance. The existing data suggests that while milrinone is a potent inotrope, cilostazol shows a preference for vascular effects.[7] this compound's unique profile, particularly its significant impact on sperm motility, warrants further investigation to delineate its full pharmacological spectrum and potential clinical applications beyond its initial consideration as an antihypertensive agent. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, which will be crucial for advancing our understanding of this compound and the broader class of PDE3 inhibitors.
References
- 1. This compound, a potent new antihypertensive vasodilator in the series of 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-py rim ido [6,1-a]isoquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of cAMP Compartmentation in Cardiac Myocytes: Experimental and Computational Approaches to Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
A Comparative Analysis of Trequinsin and Pentoxifylline for the Enhancement of Sperm Motility
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutic agents to combat asthenozoospermia, or low sperm motility, a primary cause of male infertility, has led to the investigation of various pharmacological compounds.[1] Among these, trequinsin and pentoxifylline, both phosphodiesterase (PDE) inhibitors, have emerged as promising candidates for improving sperm function. This guide provides a detailed, objective comparison of their performance based on available experimental data, elucidating their mechanisms of action, and outlining the protocols used in key studies.
Mechanisms of Action: A Tale of Two Pathways
While both this compound and pentoxifylline function by inhibiting phosphodiesterases, their specific targets and downstream signaling cascades differ significantly, leading to distinct effects on sperm physiology.
This compound: A PDE3 Inhibitor with a Focus on Calcium Influx
This compound hydrochloride acts as a phosphodiesterase 3 (PDE3) inhibitor.[2][3] Its primary mechanism for enhancing sperm motility revolves around increasing intracellular calcium concentrations ([Ca2+]i) through the activation of the sperm-specific cation channel, CatSper.[1][2] This influx of calcium is a critical trigger for hyperactivated motility, a vigorous swimming pattern essential for fertilization.[1] Additionally, this compound has been shown to increase intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2]
Pentoxifylline: A Non-Specific PDE Inhibitor Elevating cAMP
Pentoxifylline is a methylxanthine derivative that acts as a non-specific phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Elevated cAMP is a key regulator of sperm motility, activating protein kinase A (PKA) which in turn phosphorylates proteins involved in flagellar movement.[4] This cascade of events provides the energy required for enhanced sperm propulsion. Some studies also suggest that pentoxifylline may improve microcirculation within the male reproductive tract when administered orally, potentially aiding in sperm maturation.[5]
Comparative Performance: A Review of In Vitro Studies
Direct comparative studies between this compound and pentoxifylline are scarce. However, by examining individual studies, we can collate and compare their reported effects on sperm motility parameters.
This compound: Efficacy in Donor and Patient Samples
| Study Population | Concentration | Key Findings | Reference |
| Healthy Donors (Poor Motility Fraction) | 10 µM | Significantly increased percentage of progressively motile sperm and hyperactivation in capacitating conditions. | [1] |
| Asthenozoospermic Patients (n=25) | 10 µM | Increased the percentage of hyperactivated cells in 88% of capacitated patient sperm samples. Total and progressive motility were unaffected in the majority of samples. | [1] |
| Healthy Donors | 10 µM | Significantly increased penetration into viscous medium. | [1] |
Pentoxifylline: A More Variable Landscape
| Study Population | Concentration | Key Findings | Reference |
| Asthenozoospermic Men (n=30) | 3.6 mM | Significant increase in total sperm motility (from 47.47% to 71.8%) after 30 minutes of incubation. | [4] |
| Asthenozoospermic Men | 3.6 mM | Significantly increased numbers of motile (+28-80%) and progressively motile (+54-117%) sperm over 180 minutes. | [6] |
| Normozoospermic and Asthenozoospermic Samples | Not specified | Increased motility of ejaculated spermatozoa in vitro. | [7] |
| Infertile Oligoasthenozoospermic Males (n=25) | 50, 100, 200 µg/ml | No significant effect on sperm motility, but significantly enhanced sperm viability at 200 µg/ml. | [8] |
| Asthenozoospermic and Normal Motility Samples | Not specified | No statistically significant effect on the percentage of motile sperm, but a possible increase in total hyperactivated motility in asthenozoospermic samples. | [9] |
Experimental Protocols: A Methodological Overview
The following sections detail the typical experimental workflows and specific protocols employed in the cited studies.
General Experimental Workflow
This compound Experimental Protocol (Based on McBrinn et al., 2019)
-
Semen Sample Preparation: Semen samples from healthy volunteer donors and patients were allowed to liquefy for 30 minutes at 37°C. Spermatozoa were separated from seminal plasma using density gradient centrifugation (DGC).[1]
-
Capacitation: Isolated sperm were capacitated by incubation in appropriate media for a specified period.
-
Incubation with this compound: Capacitated sperm were exposed to this compound hydrochloride at a final concentration of 10 µM.[1]
-
Motility Assessment: Sperm motility and kinematic parameters, including the percentage of hyperactivated cells, were assessed using a Computer-Assisted Sperm Analysis (CASA) system.[1]
-
Functional Motility Assessment: The ability of sperm to penetrate a viscous medium was evaluated using the Kremer test.[1]
-
Mechanism of Action Studies:
-
Intracellular Calcium ([Ca2+]i) Measurement: A fluorometric high-throughput screening assay was used to measure changes in [Ca2+]i.[1]
-
Cyclic Nucleotide Measurement: Intracellular cGMP levels were measured.[1]
-
Electrophysiology: Whole-cell patch-clamp electrophysiology was employed to confirm the activation of the CatSper ion channel.[1]
-
Pentoxifylline Experimental Protocol (Based on Amri et al., 2023 and Ghasemzadeh et al., 2016)
-
Semen Sample Preparation: Semen samples from men with isolated asthenozoospermia were processed using density gradient centrifugation.[4] In other studies, the swim-up method was used to isolate spermatozoa from oligoasthenozoospermic males.[8]
-
Incubation with Pentoxifylline:
-
Motility and Viability Assessment:
-
Oxidative Stress and DNA Damage Assessment: Some studies also evaluated the effect of pentoxifylline on reactive oxygen species (ROS) production and sperm DNA fragmentation.[4]
Conclusion
Both this compound and pentoxifylline demonstrate the potential to enhance sperm motility, albeit through different primary signaling pathways. This compound appears to be a more targeted agent, specifically activating the CatSper channel to induce hyperactivation, a crucial aspect of fertilization. The data for this compound shows a consistent effect on hyperactivation in both donor and patient samples.
Pentoxifylline, as a non-specific PDE inhibitor, has a broader mechanism of action primarily centered on increasing cAMP. The literature on pentoxifylline presents a more varied picture, with some studies showing significant improvements in progressive motility, while others report no effect on motility but an enhancement of viability. The optimal concentration and incubation time for pentoxifylline also appear to be more variable across studies.
For drug development professionals, this compound may represent a more specific and potentially more potent target for the development of novel therapies for asthenozoospermia, given its direct action on the CatSper channel. However, the well-established clinical use of pentoxifylline for other indications and its demonstrated efficacy in some studies cannot be discounted.
Further head-to-head comparative studies under standardized conditions are warranted to definitively determine the relative efficacy of these two compounds and to identify the patient populations that would benefit most from each treatment. Researchers should focus on consistent reporting of motility parameters, including hyperactivation, and detailed experimental protocols to facilitate cross-study comparisons.
References
- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Pentoxifylline stimulates human sperm motility both in vitro and after oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of pentoxifylline effects on motility and viability of spermatozoa from infertile asthenozoospermic males - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pentoxifylline on sperm motility and hyperactivated motility in vitro: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
Trequinsin and Progesterone: A Comparative Analysis of their Efficacy in Modulating Sperm Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of trequinsin and progesterone in modulating key sperm functions essential for fertilization. The information presented is based on experimental data from published scientific literature, offering a valuable resource for researchers in reproductive biology and professionals involved in the development of fertility-enhancing therapeutics.
Overview of this compound and Progesterone in Sperm Physiology
Progesterone, a naturally occurring steroid hormone, is a well-established physiological activator of sperm function. It is present in the female reproductive tract and plays a crucial role in guiding sperm towards the oocyte and preparing them for fertilization.[1] Its effects are primarily mediated through a non-genomic pathway involving a rapid increase in intracellular calcium ([Ca²⁺]i).[1][2][3]
This compound, on the other hand, is a phosphodiesterase 3 (PDE3) inhibitor.[4][5] While initially developed for other therapeutic areas, it has been identified as a potent modulator of sperm motility.[4][5] this compound's mechanism of action in sperm also involves the elevation of intracellular calcium, primarily through the activation of the sperm-specific calcium channel, CatSper.[4][5]
Comparative Efficacy: A Quantitative Analysis
Experimental data reveals that while both this compound and progesterone enhance sperm function, they exhibit different potency and efficacy profiles. Progesterone is a more potent agonist of intracellular calcium elevation compared to this compound.[4][6] However, this compound is still considered an efficacious agent for improving sperm motility parameters.[4][6]
The following table summarizes the key quantitative findings from comparative studies:
| Parameter | This compound | Progesterone | Key Findings |
| Intracellular Ca²⁺ ([Ca²⁺]i) Increase | Efficacious agonist, but less potent than progesterone.[4][6] A 10µM concentration shows potent increases in [Ca²⁺]i.[5] | Induces a rapid, dose-dependent increase in [Ca²⁺]i.[2][7] Nanomolar concentrations can potentiate the CatSper channel.[3] | Progesterone is a more potent inducer of [Ca²⁺]i. |
| Sperm Hyperactivation | Significantly increases hyperactivation in both donor and patient sperm samples.[4][5] An increase was observed in 88% (22 out of 25) of patient samples.[4] | Induces hyperactivated motility.[1] A concentration of 1.0 µg/ml significantly enhanced hyperactivated motility after 1 hour (12 +/- 4% vs 6 +/- 2% in controls).[8] | Both compounds effectively induce hyperactivation, a crucial motility pattern for fertilization. This compound has shown efficacy in a high percentage of patient samples. |
| Penetration into Viscous Medium | Significantly increases penetration into viscous medium, comparable to progesterone.[4][9] | Stimulates sperm penetration into viscous medium.[9] | Both agents enhance the ability of sperm to move through viscous environments, mimicking the female reproductive tract. |
| Acrosome Reaction | Does not induce premature acrosome reaction.[5] | Can induce the acrosome reaction, although its effect can be variable and may require co-factors.[1][8][10] | This compound's lack of premature acrosome reaction induction could be advantageous in therapeutic applications. |
| Progressive Motility | Can significantly increase progressive motility, particularly in sperm with initially poor motility.[4] | Can modulate sperm motility.[11] | This compound shows promise in improving forward movement in suboptimal sperm populations. |
Signaling Pathways and Mechanisms of Action
The signaling pathways of this compound and progesterone in sperm, while both converging on the activation of the CatSper channel and subsequent increase in intracellular calcium, are initiated by different mechanisms.
Progesterone binds to a non-genomic receptor on the sperm plasma membrane, leading to the activation of the CatSper channel.[1][3] this compound, by inhibiting PDE3A, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] The elevated levels of these cyclic nucleotides are thought to modulate and potentiate the activity of the CatSper channel, resulting in a sustained influx of calcium.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and progesterone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intracellular calcium accumulation and responsiveness to progesterone in capacitating human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone activates the principal Ca2+ channel of human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A sequential analysis of the effect of progesterone on specific sperm functions crucial to fertilization in vitro in infertile patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated and Sustained Intracellular Calcium Signalling Is Necessary for Efficacious Induction of the Human Sperm Acrosome Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of sperm function by estrogen and progesterone using in vitro experiments: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Trequinsin's Effect on CatSper Channels: A Comparative Guide
This guide provides a comprehensive comparison of Trequinsin's effects on the cation channel of sperm (CatSper) with other known modulators. The CatSper channel is a sperm-specific, pH-sensitive, and Ca2+-permeable ion channel crucial for sperm functions like hyperactivation, capacitation, and acrosome reaction.[1] Understanding the interactions between CatSper and various compounds is vital for research in male infertility and the development of non-hormonal contraceptives.[1]
This compound hydrochloride, traditionally known as a phosphodiesterase-3 (PDE-3) inhibitor, has been identified as a potent agonist of the CatSper channel.[1][2] It has been shown to increase intracellular Ca2+ levels ([Ca2+]i) by directly modulating the CatSper ion channel, which in turn enhances sperm hyperactivation and their ability to penetrate viscous media.[1][2][3] This guide presents experimental data and protocols to objectively evaluate this compound's performance against other CatSper-modulating compounds.
Comparative Analysis of CatSper Modulators
The following table summarizes the effects of this compound and other selected compounds on the CatSper channel, providing a basis for comparative analysis.
| Compound | Type | Mechanism of Action on CatSper | Key Quantitative Data |
| This compound | Agonist | Directly activates the CatSper channel, leading to increased intracellular Ca2+ and cGMP.[2][4] Exhibits a progesterone-like agonist profile.[1][5] | Efficacious agonist of [Ca2+]i, though less potent than progesterone.[2][4] |
| Progesterone | Agonist | A natural steroid hormone that binds to the ABHD2 protein, leading to the degradation of the CatSper inhibitor 2-arachidonoylglycerol (2-AG) and subsequent channel activation.[6][7] | EC50 of approximately 7.7 ± 1.8 nM.[8] |
| Pregnenolone Sulfate | Agonist | An endogenous steroid that activates the CatSper channel through a similar mechanism to progesterone.[6][8] | EC50 of approximately 15.2 ± 5.0 nM.[8] |
| Pristimerin | Inhibitor | A plant-derived triterpenoid that prevents CatSper activation, thereby inhibiting sperm hyperactivation.[8] | Acts as a contraceptive agent by averting sperm hyperactivation.[8] |
| Lupeol | Inhibitor | A plant-derived triterpenoid that acts as a contraceptive agent by preventing sperm hyperactivation through CatSper inhibition.[8] | Inhibits fertilization by preventing sperm hyperactivation.[8] |
| RU1968F1 | Inhibitor | A selective CatSper inhibitor that potently abolishes Ca2+ signals mediated by CatSper in human and mouse sperm.[9] | IC50 = 0.4 ± 0.3 μM for human CatSper currents.[9] |
| NNC 55-0396 | Inhibitor | A known CatSper inhibitor used experimentally to block channel activity.[8] | Reduces Pregnenolone Sulfate-elicited currents below basal levels at 1 μM.[8] |
Experimental Protocols
Validating the effect of compounds like this compound on CatSper channels involves a series of specialized biophysical and functional assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the CatSper channel in a single sperm cell, providing definitive evidence of channel activation or inhibition.
Protocol:
-
Sperm Preparation: Obtain and prepare human or mouse sperm samples.
-
Pipette Preparation: Fabricate patch pipettes with a resistance of 7–14 MΩ.
-
Recording: Approach a single sperm flagellum with the patch pipette to form a gigaseal and establish a whole-cell configuration.
-
Voltage Protocol: Apply a voltage ramp (e.g., from -100 mV to +150 mV) to elicit CatSper currents.[9]
-
Compound Application: Perfuse the sperm with the test compound (e.g., this compound) and record the changes in current.
-
Data Analysis: Analyze the current-voltage relationship to determine the effect of the compound on channel activity.
Fluorometric Measurement of Intracellular Ca2+ ([Ca2+]i)
This high-throughput method allows for the screening of compounds that modulate intracellular calcium levels in a population of sperm.
Protocol:
-
Sperm Loading: Incubate capacitated sperm with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the basal fluorescence of the sperm suspension using a microplate reader.
-
Compound Addition: Add the test compound (e.g., this compound) to the wells.
-
Signal Detection: Record the change in fluorescence over time, which corresponds to the change in [Ca2+]i.
-
Controls: Use known CatSper agonists (e.g., progesterone) and inhibitors as positive and negative controls, respectively.[10]
Computer-Assisted Sperm Analysis (CASA)
CASA provides quantitative data on sperm motility parameters, including hyperactivation, which is a direct functional consequence of CatSper activation.
Protocol:
-
Sample Preparation: Prepare sperm samples and incubate them under capacitating conditions with the test compound or vehicle control.
-
Motility Analysis: Load the sperm suspension into a analysis chamber and record sperm movement using a microscope equipped with a high-speed camera.
-
Parameter Measurement: Use CASA software to analyze various motility parameters, such as curvilinear velocity (VCL), straight-line velocity (VSL), and amplitude of lateral head displacement (ALH), to assess hyperactivation.
-
Data Interpretation: An increase in the percentage of hyperactivated sperm indicates agonistic activity on CatSper.
Sperm Penetration Assay (Kremer Test)
This assay evaluates the functional ability of sperm to penetrate a viscous medium, mimicking the conditions of the female reproductive tract.
Protocol:
-
Sample Incubation: Incubate swim-up recovered and capacitated sperm with the test compound (e.g., this compound at 10 µM) or a positive control (e.g., progesterone at 5 µM) for 1 hour at 37°C.[10]
-
Penetration Measurement: Introduce the treated sperm into a capillary tube containing a viscous medium (e.g., methylcellulose).
-
Analysis: After a set time, measure the distance penetrated by the sperm into the medium.[4][10] An increased penetration distance indicates enhanced sperm function.[4]
Visualizations
CatSper Activation Pathway
Caption: CatSper channel activation pathway.
Experimental Workflow for Validating Compound Effects
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 4. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cation channels of sperm - Wikipedia [en.wikipedia.org]
- 7. CatSper: A Unique Calcium Channel of the Sperm Flagellum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A novel cross‐species inhibitor to study the function of CatSper Ca2+ channels in sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Trequinsin: A Potent PDE3 Inhibitor with Undisclosed Broader Selectivity
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Trequinsin's Inhibitory Activity
This compound's primary pharmacological action is the potent and selective inhibition of the cGMP-inhibited phosphodiesterase, PDE3.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular functions. The remarkable potency of this compound against PDE3 is highlighted by its IC50 value of 250 pM.[1]
Despite its well-characterized interaction with PDE3, detailed quantitative data on this compound's inhibitory effects on other PDE families (PDE1, PDE2, PDE4, PDE5, PDE6, PDE7, PDE8, PDE9, PDE10, and PDE11) are not extensively reported in publicly accessible scientific literature. One study, in the context of vascular smooth muscle cell proliferation, referred to this compound as a "nonselective" inhibitor when compared to highly selective PDE4 inhibitors, suggesting potential interactions with other PDE families at higher concentrations. However, this was an observation in a cellular context and not a direct enzymatic activity comparison across the full PDE superfamily.
For a comprehensive understanding of its selectivity, this compound would need to be profiled against a panel of recombinant human PDE enzymes. The resulting IC50 values would allow for a quantitative comparison and the calculation of selectivity ratios.
Table 1: Inhibitory Activity of this compound against Phosphodiesterase Families
| PDE Family | Substrate(s) | This compound IC50 |
| PDE1 | cAMP, cGMP | Data not publicly available |
| PDE2 | cAMP, cGMP | Data not publicly available |
| PDE3 | cAMP | 250 pM [1] |
| PDE4 | cAMP | Data not publicly available |
| PDE5 | cGMP | Data not publicly available |
| PDE6 | cGMP | Data not publicly available |
| PDE7 | cAMP | Data not publicly available |
| PDE8 | cAMP | Data not publicly available |
| PDE9 | cGMP | Data not publicly available |
| PDE10 | cAMP, cGMP | Data not publicly available |
| PDE11 | cAMP, cGMP | Data not publicly available |
Experimental Protocols for Determining PDE Inhibitor Selectivity
To ascertain the cross-reactivity profile of a compound like this compound, a standardized in vitro phosphodiesterase inhibition assay is employed. Below is a representative protocol based on the widely used IMAP® Fluorescence Polarization (FP) assay, which provides a non-radioactive, homogeneous method for measuring PDE activity.
Objective: To determine the IC50 values of this compound for a panel of human recombinant PDE enzymes (PDE1-11).
Principle: The IMAP (Immobilized Metal Affinity for Phosphochemicals) assay relies on the high-affinity binding of trivalent metal-containing nanoparticles to phosphate groups. A fluorescently labeled cyclic nucleotide (cAMP or cGMP) is used as a substrate for the PDE enzyme. When the PDE hydrolyzes the substrate to its corresponding monophosphate, the resulting phosphate group is bound by the IMAP binding reagent. This binding event leads to a change in the fluorescence polarization of the labeled substrate, which can be measured. An inhibitor of the PDE will prevent this hydrolysis, resulting in a low fluorescence polarization signal.
Materials:
-
Human recombinant PDE enzymes (PDE1 through PDE11)
-
This compound
-
IMAP® PDE FP Evaluation Kit (containing fluorescently labeled cAMP and cGMP substrates, binding buffer, and binding reagent)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl₂, 0.1% BSA)
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute each recombinant PDE enzyme in the assay buffer to a working concentration that results in approximately 50-70% substrate conversion in the absence of an inhibitor. The optimal enzyme concentration for each PDE isoform should be determined empirically.
-
Assay Setup:
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PDE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the fluorescently labeled substrate (cAMP or cGMP, depending on the PDE being tested) to each well. The final substrate concentration should be at or below the Km for each respective enzyme to ensure assay sensitivity.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction by adding the IMAP binding reagent as per the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the binding of the phosphorylated product to the binding reagent.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are used to calculate the percentage of inhibition for each this compound concentration relative to the controls (no inhibitor and no enzyme).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software.
-
Visualizing this compound's Primary Signaling Pathway and Experimental Workflow
To illustrate the mechanism of action of this compound and the experimental approach for determining its selectivity, the following diagrams are provided.
Caption: this compound's primary mechanism of action via PDE3 inhibition.
Caption: Experimental workflow for determining this compound's PDE selectivity.
References
Trequinsin vs. Cilostazol: A Comparative Guide to Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet properties of trequinsin and cilostazol, two potent phosphodiesterase 3 (PDE3) inhibitors. By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, hematology, and drug development.
Mechanism of Action: A Shared Pathway
Both this compound and cilostazol exert their antiplatelet effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme abundant in platelets.[1][2] Inhibition of PDE3 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately results in the inhibition of platelet activation and aggregation, regardless of the initial stimulus.[1] This shared mechanism underscores their classification as potent antiplatelet agents. Cilostazol is known to reversibly inhibit platelet aggregation induced by a variety of stimuli, including thrombin, ADP, collagen, arachidonic acid, epinephrine, and shear stress.
Quantitative Comparison of Antiplatelet Potency
Table 1: Inhibition of Phosphodiesterase 3 (PDE3)
| Compound | IC50 (PDE3 Inhibition) | Source |
| This compound | 250 pM | [2] |
| Cilostazol | 0.2 µM | [3] |
Table 2: Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 (Platelet Aggregation) | Source |
| This compound | Arachidonic Acid | 50 pM | [2] |
| Cilostazol | ADP (10 µmol/L) | Lower in triple therapy (aspirin + clopidogrel + cilostazol) vs. dual therapy | [4] |
| Cilostazol | ADP (20 µmol/L) | Lower in triple therapy (aspirin + clopidogrel + cilostazol) vs. dual therapy | [4] |
| Cilostazol | Collagen | Inhibition observed | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the common signaling pathway for this compound and cilostazol and a typical experimental workflow for assessing antiplatelet activity.
Caption: Signaling pathway of this compound and Cilostazol.
Caption: Experimental workflow for platelet aggregation assay.
Detailed Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method is considered the gold standard for assessing platelet function.[6]
a. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks into tubes containing 3.2% sodium citrate.[2]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[7]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2,500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).[2]
b. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2-5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add the test compound (this compound or cilostazol at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 10-15 minutes) at 37°C.[1]
-
Place the cuvette with the PRP sample in a light transmission aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.
-
Record the change in light transmission for a set period. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of aggregation and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation).
Measurement of Intracellular cAMP Levels
a. Platelet Preparation:
-
Isolate platelets from whole blood as described in the platelet aggregation assay protocol.
-
Wash the platelets by centrifuging the PRP and resuspending the pellet in a suitable buffer (e.g., Tyrode's buffer).[1]
b. Treatment and Lysis:
-
Incubate the washed platelets with the test compound (this compound or cilostazol) or vehicle at 37°C.
-
Stop the reaction by adding ice-cold ethanol and freezing in liquid nitrogen.
-
Thaw the samples and centrifuge to pellet cell debris.
-
Collect the supernatant containing the intracellular cAMP.
c. cAMP Quantification:
-
Use a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Follow the manufacturer's protocol, which typically involves a competitive binding assay where sample cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Measure the signal (e.g., colorimetric or radioactive) and calculate the cAMP concentration based on a standard curve.
-
Normalize the cAMP levels to the protein concentration of the platelet lysates.
Phosphodiesterase 3 (PDE3) Inhibition Assay
a. Enzyme Preparation:
-
Isolate PDE3 from platelets or use a commercially available recombinant human PDE3.
b. Inhibition Assay:
-
The assay measures the hydrolysis of radiolabeled cAMP (e.g., [³H]cAMP) by PDE3.
-
Incubate the PDE3 enzyme with the test compound (this compound or cilostazol) at various concentrations.
-
Initiate the reaction by adding [³H]cAMP.
-
After a specific incubation time, terminate the reaction.
-
Separate the unhydrolyzed [³H]cAMP from the hydrolyzed product ([³H]5'-AMP) using techniques like anion-exchange chromatography.
-
Quantify the amount of [³H]5'-AMP formed using liquid scintillation counting.
-
Calculate the percentage of PDE3 inhibition and determine the IC50 value.
Conclusion
Both this compound and cilostazol are effective inhibitors of platelet aggregation through their targeted inhibition of PDE3. The available data suggests that this compound is a significantly more potent inhibitor of both PDE3 and arachidonic acid-induced platelet aggregation in vitro, exhibiting activity in the picomolar range. Cilostazol's antiplatelet effects have been well-documented against a broader range of agonists and have been extensively studied in clinical settings. The choice between these compounds for research or therapeutic development would depend on the desired potency, pharmacokinetic profile, and specific application. The provided experimental protocols offer a standardized framework for further comparative studies to elucidate the nuanced differences in their antiplatelet activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cilostazol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plateletservices.com [plateletservices.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
Trequinsin's Effects on Sperm Motility: A Comparative Guide Amidst a Call for Reproducibility
A comprehensive, multi-laboratory comparison of the effects of Trequinsin remains a critical unmet need in reproductive biology research. To date, the primary body of evidence for the pharmacological effects of this compound, a potent phosphodiesterase 3 (PDE3) inhibitor, on human sperm function stems from a single, in-depth study. While this research presents compelling data on this compound's potential as a therapeutic agent for male infertility, the absence of independent validation underscores the crucial need for further investigation to establish the reproducibility of these findings across different laboratories and diverse patient populations.
This guide provides a detailed overview of the seminal findings on this compound, alongside a comparative analysis with other relevant phosphodiesterase inhibitors. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a transparent assessment of the current state of knowledge and highlighting avenues for future research.
This compound's Profile: An In-Depth Look at the Primary Evidence
A pivotal study by McBrinn and colleagues investigated the novel pharmacological actions of this compound hydrochloride on human sperm cell motility and function.[1][2][3] Their research identified this compound as a promising agent for enhancing sperm motility, particularly in the context of asthenozoospermia, a leading cause of male infertility.[1][2][3]
Key Findings from In Vitro Human Sperm Studies
The study reported that this compound significantly increased sperm hyperactivation and penetration into a viscous medium, both crucial functions for fertilization.[1][2][3] Notably, these effects were observed in sperm from both healthy donors and a majority of patient samples.[1][2] A summary of the key quantitative data is presented below.
Table 1: Summary of this compound's Effects on Human Sperm Function
| Parameter | Effect of this compound | Notes |
| Sperm Hyperactivation | Significantly increased in all donor samples and in 22 out of 25 patient samples.[1][2] | Hyperactivation is a vigorous, asymmetrical swimming pattern essential for penetrating the cumulus-oocyte complex. |
| Viscous Medium Penetration | Significantly increased penetration at 1 cm and 2 cm, comparable to progesterone.[1] | This assay mimics the challenge sperm face traversing the female reproductive tract. |
| Progressive Motility (Poor Motility Fraction) | Significantly increased in both capacitating and non-capacitating conditions.[1] | This suggests a potential benefit for sperm with initially poor forward movement. |
| Intracellular Calcium ([Ca2+]i) | Efficacious agonist, though less potent than progesterone.[1][2][3] | Increased intracellular calcium is a key trigger for hyperactivation. |
| Intracellular cGMP | Significantly increased.[1][2][3] | This is consistent with its known PDE inhibitory activity. |
| Intracellular cAMP | No significant alteration compared to control.[4] | This finding suggests a nuanced mechanism of action beyond simple PDE3 inhibition in sperm. |
Variability in Patient Response
It is crucial to note the variability in patient response observed within this single study. While this compound enhanced hyperactivation in 88% of patient samples, two were unresponsive, and one showed a negative effect on all motility parameters.[1] This highlights the inherent biological variability in human sperm populations and underscores the importance of further research to identify predictive markers for this compound responsiveness.
Experimental Methodologies: A Closer Look
To facilitate future reproducibility studies, the detailed experimental protocols from the primary research are outlined below.
Sperm Preparation and Capacitation
Donor and patient sperm samples were prepared using density gradient centrifugation (DGC) to isolate motile sperm.[1] For capacitation, a process that mimics the changes sperm undergo in the female reproductive tract to become fertilization-competent, sperm were incubated in a capacitating medium.[1]
Motility and Hyperactivation Analysis
Sperm motility and hyperactivation were assessed using a computer-assisted sperm analysis (CASA) system.[1] This technology allows for the objective and quantitative measurement of various sperm kinematic parameters.
Intracellular Calcium and Cyclic Nucleotide Measurement
Changes in intracellular calcium concentrations were measured using a fluorometric high-throughput screening (HTS) assay.[1][2][3] Intracellular levels of cAMP and cGMP were quantified using specialized assays to elucidate the signaling pathways affected by this compound.[4]
Whole-Cell Patch-Clamp Electrophysiology
To investigate the effects of this compound on ion channel activity, whole-cell patch-clamp electrophysiology was performed.[1][2] This technique allows for the direct measurement of ion currents across the sperm cell membrane.
Visualizing the Pathways: this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in human sperm and a generalized experimental workflow.
Caption: Proposed signaling pathway of this compound in human sperm.
Caption: Generalized experimental workflow for assessing this compound's effects.
This compound in Context: A Comparison with Other PDE Inhibitors
To better understand the significance of the findings on this compound, it is useful to compare its profile with that of other well-known PDE inhibitors.
Table 2: Comparative Profile of this compound and Other PDE Inhibitors
| Feature | This compound | Milrinone | Cilostazol |
| Primary PDE Target | PDE3 | PDE3 | PDE3 |
| Primary Investigated Use | Male Infertility (Asthenozoospermia) | Acute Heart Failure | Intermittent Claudication |
| Key Cellular Effects | Increases sperm hyperactivation and motility.[1][2][3] | Positive inotropic (increases heart muscle contractility) and lusitropic (improves relaxation) effects; vasodilation. | Vasodilation and inhibition of platelet aggregation. |
| Effect on cAMP | No significant change in human sperm.[4] | Increases intracellular cAMP in cardiac and vascular smooth muscle cells. | Increases intracellular cAMP. |
| Effect on cGMP | Increases intracellular cGMP in human sperm.[1][2][3] | Primarily affects cAMP; cGMP effects are less pronounced. | Primarily affects cAMP. |
| Additional Mechanisms | Activates CatSper channels and partially inhibits sperm K+ channels.[1][2] | Sensitizes cardiac muscle to calcium. | Also inhibits adenosine uptake. |
| Clinical Status | Preclinical research for male infertility. | Used clinically for short-term treatment of acute heart failure. | Approved for the treatment of intermittent claudication. |
This comparison highlights the unique pharmacological profile of this compound, particularly its effects on sperm-specific ion channels and its differential impact on cyclic nucleotide levels in sperm compared to the systemic effects of other PDE3 inhibitors.
The Path Forward: The Imperative of Reproducibility
The initial findings on this compound are a promising step towards developing novel treatments for male infertility. However, the path from a single-study discovery to a clinically validated therapy is long and requires rigorous scientific validation. The "reproducibility crisis" in preclinical research is a well-documented challenge, and the lack of independent data on this compound's effects places it firmly in a category of findings that require urgent confirmation.
Future research should prioritize:
-
Independent Replication: Studies by other laboratories are essential to confirm the reported effects of this compound on sperm motility and its underlying mechanisms.
-
Dose-Response Studies: Comprehensive dose-response studies in larger, more diverse patient cohorts are needed to establish the optimal therapeutic window and to better understand the observed patient variability.
-
Head-to-Head Comparisons: Direct comparative studies of this compound with other PDE inhibitors in the context of sperm function would provide valuable insights into its relative efficacy and potential advantages.
-
Long-Term Safety and Efficacy: Should the initial findings be reproduced, further studies will be necessary to evaluate the long-term safety and efficacy of this compound.
References
- 1. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]
Trequinsin: A Gold Standard for PDE3 Inhibition in Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular and cellular signaling research, the use of precise and potent molecular tools is paramount. Trequinsin, a highly potent and selective phosphodiesterase 3 (PDE3) inhibitor, has established itself as a critical positive control in assays aimed at identifying and characterizing novel PDE3 modulators. This guide provides a comprehensive comparison of this compound with other common PDE3 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical research.
Unparalleled Potency: A Quantitative Comparison
This compound's exceptional potency sets it apart from other widely used PDE3 inhibitors. Its low picomolar to nanomolar half-maximal inhibitory concentration (IC50) for PDE3 makes it an ideal benchmark for assessing the efficacy of new chemical entities. The following table summarizes the in vitro IC50 values of this compound and its counterparts against the PDE3 enzyme, highlighting this compound's superior inhibitory activity.
| Inhibitor | PDE3 IC50 | PDE Isoform Selectivity | Reference(s) |
| This compound | 0.25 - 0.3 nM | Highly selective for PDE3 | [1][2] |
| Milrinone | 0.42 - 1.0 µM | Selective for PDE3 over other PDEs | [3][4][5] |
| Amrinone | ~50 µM | Less potent and selective than milrinone | [6] |
| Enoximone | 1.8 - 5.9 µM | Selective for PDE3, also inhibits PDE4 at higher concentrations | [7][8] |
| Cilostazol | 0.2 - 0.38 µM | Potent and selective for PDE3A | [9][10][11] |
The PDE3 Signaling Cascade: Mechanism of Action
Phosphodiesterase 3 plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in various cell types, including cardiac myocytes and platelets. By inhibiting the hydrolysis of cAMP to AMP, PDE3 inhibitors like this compound effectively increase intracellular cAMP concentrations. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, resulting in diverse physiological responses. In cardiac muscle, this includes enhanced contractility and in platelets, the inhibition of aggregation.[12]
Figure 1. Simplified PDE3 signaling pathway. This compound acts as a potent inhibitor of PDE3, leading to an accumulation of cAMP and subsequent activation of PKA and downstream physiological responses.
Experimental Protocols for PDE3 Inhibition Assays
A robust and reliable assay is essential for the screening and characterization of PDE3 inhibitors. A fluorescence polarization (FP)-based assay is a common, high-throughput method used for this purpose. This compound is an excellent positive control for such assays due to its high potency and specificity.
Principle of the Fluorescence Polarization PDE3 Assay:
This assay measures the activity of PDE3 by detecting the hydrolysis of a fluorescently labeled cAMP analog (tracer). When the tracer is intact, it is small and rotates rapidly in solution, resulting in a low fluorescence polarization value. Upon hydrolysis by PDE3, the fluorescent label is separated from the nucleotide, and the resulting smaller, fluorescent molecule continues to rotate rapidly. However, in the presence of a binding agent that specifically captures the hydrolyzed product (e.g., 5'-AMP), a larger complex is formed. This larger complex tumbles more slowly in solution, leading to a high fluorescence polarization signal. Therefore, a decrease in fluorescence polarization corresponds to the inhibition of PDE3 activity.
Materials:
-
Recombinant human PDE3A enzyme
-
FAM-cAMP (fluorescent tracer)
-
PDE Assay Buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Binding Agent (specific for 5'-AMP)
-
This compound (Positive Control)
-
Test compounds
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Figure 2. Experimental workflow for a fluorescence polarization-based PDE3 inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound (positive control) and test compounds in 100% DMSO. A typical starting concentration for this compound would be in the low micromolar range, with subsequent dilutions to cover a broad concentration range down to the picomolar level.
-
Assay Plate Preparation:
-
Add 5 µL of diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of PDE3A enzyme diluted in assay buffer to all wells except the "no enzyme" control wells. For these, add 10 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of FAM-cAMP substrate diluted in assay buffer to all wells to start the enzymatic reaction. The final concentration of the substrate should be at or near its Km value for the enzyme.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Development: Add 10 µL of the Binding Agent solution to all wells to stop the reaction and initiate the development of the fluorescence polarization signal.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(mP_sample - mP_no_enzyme) / (mP_vehicle - mP_no_enzyme)]) where mP is the millipolarization value.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Conclusion
This compound's exceptional potency and selectivity for PDE3 make it an indispensable tool for researchers in the field of cardiovascular and cellular signaling. Its use as a positive control ensures the validity and reliability of high-throughput screening and lead optimization assays. By understanding its mechanism of action and employing robust experimental protocols, scientists can confidently identify and characterize the next generation of PDE3 inhibitors for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Trequinsin: A Comparative Analysis of In Vitro and In Vivo Pharmacological Effects
For Immediate Release
Trequinsin, a potent phosphodiesterase 3 (PDE3) inhibitor, has demonstrated significant pharmacological effects both in laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comprehensive comparison of its activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from various studies on this compound, highlighting its potency in different experimental models.
Table 1: In Vitro Effects of this compound
| Parameter | Species/System | Agonist/Substrate | IC50 / Effect |
| Phosphodiesterase 3 (PDE3) Inhibition | Human Platelets | cGMP | 250 pM[1] |
| Not Specified | cGMP | 300 pM | |
| Platelet Aggregation Inhibition | Human Platelets | Arachidonic Acid | 50 pM[1] |
| Sperm Motility | Human Sperm | - | Increased intracellular Ca2+ and cGMP |
| Human Sperm | - | Increased hyperactivation |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Dose | Effect |
| Antihypertensive Activity | Spontaneously Hypertensive Rats (SHR) | 0.1 - 3.0 mg/kg (oral) | Potent, dose-dependent reduction in blood pressure |
| Anesthetized Normotensive Cats | Not Specified | Antihypertensive effect | |
| Hemodynamic Profile | Spontaneously Hypertensive Rats (SHR) | Not Specified | Arteriolar vasodilation |
| Platelet Aggregation Inhibition | Not Specified | Not Specified | Potent inhibition |
Detailed Experimental Protocols
In Vitro Methodologies
Phosphodiesterase 3 (PDE3) Inhibition Assay:
The inhibitory effect of this compound on PDE3 is determined using an in vitro enzymatic assay. The general procedure involves:
-
Enzyme Preparation: PDE3 is isolated and purified from a suitable source, such as human platelets.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the PDE3 enzyme, and the substrate, typically radiolabeled cyclic guanosine monophosphate (cGMP).
-
Incubation: this compound at various concentrations is added to the reaction mixture and incubated for a specific period at a controlled temperature.
-
Termination and Analysis: The enzymatic reaction is stopped, and the amount of hydrolyzed substrate is quantified, often using techniques like scintillation counting.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the PDE3 activity (IC50) is calculated from the dose-response curve.
Platelet Aggregation Assay:
The antiplatelet activity of this compound is assessed using light transmission aggregometry. The protocol is as follows:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors, and PRP is prepared by centrifugation.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.
-
Agonist Induction: An aggregating agent, such as arachidonic acid, is added to induce platelet aggregation.
-
Inhibition Assessment: this compound at varying concentrations is pre-incubated with the PRP before the addition of the agonist. The inhibitory effect on platelet aggregation is measured as a change in light transmission.
-
IC50 Determination: The IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced platelet aggregation, is determined.
Sperm Motility and Intracellular Ion Measurement:
The effects of this compound on sperm function are evaluated through several assays:
-
Sperm Preparation: Human semen samples are processed to isolate motile sperm.
-
Motility Analysis: Sperm motility parameters, including hyperactivation, are assessed using computer-assisted sperm analysis (CASA).
-
Intracellular Calcium ([Ca2+]i) Measurement: Sperm are loaded with a fluorescent calcium indicator, and changes in [Ca2+]i in response to this compound are measured using a fluorometer or fluorescence microscopy.
-
Cyclic Nucleotide Measurement: Intracellular levels of cyclic adenosine monophosphate (cAMP) and cGMP in sperm lysates are quantified using enzyme immunoassays (EIA) or radioimmunoassays (RIA) after incubation with this compound.
In Vivo Methodologies
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR):
The blood pressure-lowering effects of this compound are investigated in conscious SHR, a common animal model for human essential hypertension.
-
Animal Model: Male or female SHR are used.
-
Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or an indwelling arterial catheter connected to a pressure transducer.
-
Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at different doses.
-
Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are recorded and analyzed to determine the dose-response relationship and duration of action.
Hemodynamic Profile Assessment:
The mechanism of the antihypertensive effect is further elucidated by measuring various hemodynamic parameters.
-
Instrumentation: In addition to blood pressure monitoring, parameters such as heart rate, cardiac output (e.g., using an electromagnetic flow probe on the ascending aorta), and peripheral blood flow in different vascular beds can be measured.
-
Calculation of Peripheral Resistance: Total peripheral resistance is calculated by dividing the mean arterial pressure by the cardiac output.
-
Analysis: The data helps to determine whether the antihypertensive effect is primarily due to a reduction in cardiac output or peripheral vasodilation.
Signaling Pathways and Experimental Workflows
References
Trequinsin's Impact on Sperm Function: A Comparative Analysis in Humans
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trequinsin's effects on human sperm function against other phosphodiesterase (PDE) inhibitors. Due to a lack of available data, this guide focuses exclusively on human sperm.
This compound, a potent phosphodiesterase 3 (PDE3) inhibitor, has emerged as a significant modulator of human sperm function. Research indicates its potential to enhance sperm motility, particularly hyperactivation, a crucial element for successful fertilization. This guide synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying signaling pathways to offer a clear perspective on this compound's role in reproductive science.
Comparative Efficacy of this compound and Other PDE Inhibitors on Human Sperm
This compound's primary mechanism of action in sperm is the inhibition of PDE3, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This, in turn, activates the sperm-specific cation channel, CatSper, resulting in an influx of calcium ions (Ca2+) and subsequent hyperactivation of the sperm. The following tables summarize the quantitative effects of this compound and other PDE inhibitors on key sperm parameters.
| Drug | Target PDE | Concentration | Species | Effect on Motility | Effect on Acrosome Reaction | Reference |
| This compound | PDE3 | 10 µM | Human | Significantly increased hyperactivation | No premature acrosome reaction | [1][2] |
| Pentoxifylline | Non-specific PDE | 1-5 mM | Human | Increased motility and hyperactivation | Conflicting reports | [3][4][5][6] |
| Sildenafil | PDE5 | 0.1-100 µM | Human | Increased motility | May induce premature acrosome reaction | [7][8][9][10][11] |
| Milrinone | PDE3 | 50 µM | Human | Increased motility | Not specified | [12] |
| Rolipram | PDE4 | 10 µM | Human | Enhanced motility | Did not affect acrosome reaction | [12][13] |
Table 1: Comparative Effects of this compound and Other Phosphodiesterase Inhibitors on Human Sperm Function. This table provides a summary of the primary PDE target, effective concentrations, and observed effects on motility and the acrosome reaction for this compound and other commonly studied PDE inhibitors in human sperm.
In-Depth Look at this compound's Effects on Human Sperm Parameters
The following table details the specific quantitative changes observed in human sperm motility parameters upon treatment with 10 µM this compound, as determined by Computer-Assisted Sperm Analysis (CASA).
| Motility Parameter | Control | This compound (10 µM) | Percentage Change |
| Hyperactivation (%) | Baseline | Significantly Increased | - |
| Progressive Motility (%) | No significant change | No significant change | - |
| Total Motility (%) | No significant change | No significant change | - |
Table 2: Effect of this compound on Human Sperm Motility Parameters. Data from studies on human sperm show that while this compound does not significantly alter the overall percentage of motile or progressively motile sperm, it markedly increases the percentage of hyperactivated sperm.
Signaling Pathway and Experimental Workflow
To elucidate the mechanisms of this compound's action and the methods used for its evaluation, the following diagrams are provided.
Caption: this compound's signaling pathway in human sperm.
Caption: Experimental workflow for assessing this compound's effects.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.
Sperm Motility Analysis (CASA)
-
Sperm Preparation: Human semen samples are allowed to liquefy for 30-60 minutes at 37°C. Motile sperm are then separated from seminal plasma and other cells using density gradient centrifugation. The resulting sperm pellet is resuspended in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin).
-
Treatment: Sperm suspensions are incubated with this compound (typically 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 60 minutes) at 37°C in a 5% CO2 atmosphere.
-
Analysis: An aliquot of the treated sperm suspension is loaded into a pre-warmed analysis chamber (e.g., a Makler chamber). Sperm motility is then assessed using a Computer-Assisted Sperm Analysis (CASA) system. The system captures multiple frames per second to analyze various motility parameters, including total motility, progressive motility, and hyperactivated motility, based on predefined kinematic criteria.
Sperm Penetration Assay
-
Sperm Preparation and Treatment: Sperm are prepared and treated with this compound or control as described for the CASA analysis.
-
Preparation of Viscous Medium: A viscous medium, such as methylcellulose or hyaluronic acid, is prepared to mimic the viscosity of cervical mucus.
-
Assay: The treated sperm suspension is placed at one end of a capillary tube filled with the viscous medium. The tube is then incubated at 37°C.
-
Analysis: After a set time (e.g., 1-2 hours), the distance migrated by the sperm into the viscous medium is measured under a microscope. The number of sperm that have penetrated a certain distance is counted to assess the penetration ability.
Acrosome Reaction Assay
-
Sperm Preparation and Treatment: Sperm are prepared and treated with this compound or control under capacitating conditions. A known inducer of the acrosome reaction, such as the calcium ionophore A23187, is used as a positive control.
-
Staining: After incubation, the sperm are fixed and permeabilized. The acrosomal status is then assessed using a fluorescent probe that binds to the acrosomal contents, such as fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA).
-
Analysis: The percentage of acrosome-reacted sperm (those showing no or patchy fluorescence over the acrosomal region) is determined by fluorescence microscopy or flow cytometry.
Intracellular Calcium ([Ca2+]) Measurement
-
Sperm Loading: Prepared sperm are loaded with a Ca2+-sensitive fluorescent indicator dye, such as Fluo-4 AM.
-
Treatment and Measurement: The loaded sperm are placed in a fluorometer or a fluorescence microscope. Baseline fluorescence is recorded before the addition of this compound or other compounds. The change in fluorescence intensity upon addition of the treatment is monitored over time, reflecting the change in intracellular Ca2+ concentration.
Intracellular cGMP Measurement
-
Sperm Treatment and Lysis: Prepared sperm are incubated with this compound or control. After the incubation period, the sperm are lysed to release intracellular components.
-
Quantification: The concentration of cGMP in the sperm lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit specific for cGMP.
Whole-Cell Patch-Clamp Electrophysiology
-
Sperm Immobilization: Individual motile sperm are captured and immobilized, often by adhering them to a glass coverslip.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the sperm membrane to form a high-resistance seal (a "giga-seal"). The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for the measurement of ion channel currents across the entire sperm membrane.
-
Data Acquisition: Currents through the CatSper channel are recorded in response to voltage steps, and the effect of this compound on these currents is measured.[14][15][16][17][18]
This guide provides a foundational understanding of this compound's effects on human sperm, offering valuable insights for the development of novel therapies for male infertility. Further research is warranted to explore the effects of this compound on sperm from other species to broaden its potential applications in reproductive biology.
References
- 1. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 2. Novel pharmacological actions of this compound hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Effects of pentoxifylline on sperm motility and hyperactivated motility in vitro: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pentoxifylline stimulates human sperm motility both in vitro and after oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. The effects of sildenafil on human sperm function in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro sildenafil citrate use as a sperm motility stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sildenafil citrate improves sperm motility but causes a premature acrosome reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compounds enhancing human sperm motility identified using a high-throughput phenotypic screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of motility and acrosome reaction in human spermatozoa: differential activation by type-specific phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recording Electrical Currents across the Plasma Membrane of Mammalian Sperm Cells [jove.com]
- 15. Sperm Patch-Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-cell patch-clamp measurements of spermatozoa reveal an alkaline-activated Ca2+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rediscovering sperm ion channels with the patch-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The CatSper channel: a polymodal chemosensor in human sperm - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Trequinsin: Properties and Safety Data
Proper handling and disposal of chemical compounds are critical for laboratory safety and environmental protection. This document provides essential procedural guidance for the disposal of Trequinsin, a potent phosphodiesterase 3 (PDE3) inhibitor, tailored for research and drug development professionals.
Understanding the properties of this compound is the first step toward safe handling and disposal. Below is a summary of its key characteristics.
| Property | Value | Citations |
| CAS Number | 78416-81-6 | [1][2][3] |
| Molecular Formula | C₂₄H₂₇N₃O₃ · HCl | [2][3] |
| Molecular Weight | 441.95 g/mol | [2][3] |
| Appearance | Pale yellow solid | [2] |
| Solubility | Soluble in DMSO; 100 mM in Ethanol | [2] |
| Storage Temperature | Desiccate at -20°C | [2] |
| Storage Class | 11: Combustible Solids | [4][5] |
| Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. |
Pre-Disposal Safety and Handling
Before beginning the disposal process, ensure you are following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat.[4]
-
Spill Management: In case of a spill, cover drains to prevent environmental contamination.[5][6] Collect the spilled material by binding it or pumping it off, then take it up dry while avoiding dust generation.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Step-by-Step this compound Disposal Procedure
Disposal of this compound must be carried out in compliance with all applicable federal, state, and local environmental regulations. The following procedure provides a general guideline for laboratory settings.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste management protocols. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Do Not Mix Waste: Keep this compound waste separate from other chemical waste streams. Do not mix it with other waste.
-
Use Original Containers: Whenever possible, leave the chemical in its original container for disposal. Ensure the container is tightly closed.[5]
-
Container Labeling: Clearly label the waste container as "this compound Waste" and include any other information required by your institution and local regulations.
-
Small Quantities: While some sources suggest that very small quantities may be disposed of with household waste, this should only be done after confirming it is permissible under official regulations. For a laboratory setting, this is generally not recommended.
-
Avoid Sewer Disposal: Do not let the product enter drains, as it is considered slightly hazardous to water.[6] Prevent contamination of surface water and groundwater.[5]
-
Arrange for Professional Disposal: Transfer the properly labeled waste container to your institution's designated hazardous waste storage area. The waste material must be disposed of by a licensed waste disposal contractor in accordance with national and local regulations.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on available safety data sheets. Always consult your institution's specific guidelines and local regulations before handling or disposing of any chemical.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound hydrochloride ≥98% | 78416-81-6 [sigmaaldrich.com]
- 4. This compound = 98 78416-81-6 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
Essential Safety and Operational Guide for Handling Trequinsin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Trequinsin. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound hydrochloride is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), standard laboratory safety protocols should be strictly followed to minimize any potential risks.[1] It is recommended to handle this compound in a well-ventilated area and avoid inhalation of dust.[1]
| Hazard Data & Safety Recommendations | |
| GHS Classification | Not a hazardous substance or mixture.[1] |
| CAS Number | 78416-81-6[1][2] |
| Molecular Formula | C₂₄H₂₇N₃O₃ · HCl[1] |
| Molecular Weight | 442.0 g/mol [1] |
| Appearance | Pale yellow solid.[3] |
| Storage Temperature | 10-30°C, keep tightly closed and dry.[1] |
| Solubility | Soluble in DMSO and ethanol to 100 mM.[2] Water solubility is 500 μM. |
| Recommended PPE | Eyeshields, gloves (e.g., type N95 in the US).[4] |
| First Aid - Inhalation | Move to fresh air.[1] |
| First Aid - Skin Contact | Take off all contaminated clothing immediately and rinse skin with water/shower.[1] |
| First Aid - Eye Contact | Rinse out with plenty of water and remove contact lenses.[1] |
| First Aid - Ingestion | Make the victim drink water (at most two glasses). Consult a doctor if feeling unwell.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before handling, ensure all required PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Weigh the solid this compound in a chemical fume hood to avoid dust inhalation.
-
For reconstitution, this compound is soluble in DMSO and ethanol.[2]
-
Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 6 months at this temperature.
2. Experimental Use:
-
All work with this compound solutions should be conducted in a well-ventilated laboratory or a chemical fume hood.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the table above.
-
Change gloves immediately if they become contaminated.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Solid this compound: Unused solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Liquid Waste (Solutions): Aqueous solutions with minor residues may be permissible to be poured down the drain with copious amounts of water, but it is crucial to check with your local regulations and EHS office first.[5] Solvents contaminated with this compound should be collected in a designated hazardous waste container.[5]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Before disposing of empty containers, scratch out all identifying information on the label.[6] Empty containers that do not contain protected patient information can be discarded in the regular trash.[7]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound hydrochloride ≥98% | 78416-81-6 [sigmaaldrich.com]
- 5. su.se [su.se]
- 6. fda.gov [fda.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
